Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate
Description
Properties
IUPAC Name |
methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-15-10(14)6-9(13)7-11-4-2-8(12)3-5-11/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEZILBDTHHNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Methyl 4-(4-oxopiperidin-1-yl)acetoacetate
This technical guide details the chemical properties, synthetic pathways, and applications of Methyl 4-(4-oxopiperidin-1-yl)acetoacetate (IUPAC: Methyl 4-(4-oxopiperidin-1-yl)-3-oxobutanoate). This compound is a bifunctional heterocyclic building block used in the synthesis of complex pharmaceutical scaffolds, particularly 1,4-dihydropyridines (calcium channel blockers) and neuroactive piperidine derivatives.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Methyl 4-(4-oxopiperidin-1-yl)acetoacetate represents a strategic convergence of two reactive pharmacophores: a 4-piperidone core (a precursor to diverse bioactive alkaloids) and a
Structural Specifications
-
IUPAC Name: Methyl 4-(4-oxopiperidin-1-yl)-3-oxobutanoate
-
Common Name: Methyl 4-(4-oxopiperidino)acetoacetate
-
Molecular Formula:
-
Molecular Weight: 213.23 g/mol
-
SMILES: COC(=O)CC(=O)CN1CCC(=O)CC1
Predicted Physicochemical Properties
Note: Experimental values are rare due to the compound's use as a transient intermediate. Values below are calculated based on consensus SAR models.
| Property | Value | Description |
| LogP (o/w) | 0.2 ± 0.4 | Amphiphilic; moderate water solubility due to polar ketone/ester groups. |
| pKa (Base) | 7.8 ± 0.5 | Attributed to the piperidine nitrogen. |
| pKa (Acid) | 10.9 ± 0.2 | Attributed to the active methylene ( |
| Boiling Point | ~320°C | Decomposes prior to boiling at 760 mmHg. |
| Density | 1.18 g/cm³ | Estimated at 20°C. |
| H-Bond Acceptors | 5 | High potential for receptor binding interactions. |
Synthetic Methodology
The synthesis of this compound relies on the N-alkylation of 4-piperidone with an
Reaction Mechanism (N-Alkylation)
The reaction proceeds via an
Reagents:
-
Substrate: 4-Piperidone Monohydrate HCl (CAS: 40064-34-4)
-
Alkylating Agent: Methyl 4-chloroacetoacetate (CAS: 32807-28-6)[1]
-
Base: Triethylamine (TEA) or Potassium Carbonate (
) -
Solvent: Acetonitrile (ACN) or THF.
Step-by-Step Protocol
-
Free Base Liberation: Suspend 4-piperidone HCl (1.0 eq) in ACN at 0°C. Add TEA (2.2 eq) dropwise to liberate the free amine and scavenge HCl. Stir for 30 minutes.
-
Alkylation: Add Methyl 4-chloroacetoacetate (1.05 eq) dropwise over 20 minutes, maintaining temperature
to prevent self-condensation of the acetoacetate. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is often unstable on silica due to the basic amine. Purify via rapid filtration through a neutral alumina plug or use directly in the next step.
Synthetic Pathway Diagram
Caption: Figure 1. Convergent synthesis via N-alkylation of 4-piperidone.
Reactivity & Applications in Drug Design
This molecule is a "privileged scaffold" because it possesses three distinct reactive sites, allowing for orthogonal functionalization.
The Hantzsch Dihydropyridine Synthesis
The most significant application is in the synthesis of 1,4-dihydropyridines (1,4-DHPs) , a class of L-type calcium channel blockers. The
-
Reaction: Aldehyde + Aminocrotonate + Methyl 4-(4-oxopiperidin-1-yl)acetoacetate .
-
Result: A dihydropyridine core with a solubilizing piperidine side chain. This modification is often used to improve the pharmacokinetic profile (oral bioavailability) of lipophilic calcium channel blockers.
Reductive Amination (4-Position)
The ketone at the 4-position of the piperidine ring remains available for reductive amination.
-
Reagents: Primary/Secondary amine +
. -
Utility: Synthesis of neurokinin-1 receptor antagonists or dual-action analgesic/anesthetic agents (fentanyl-like pharmacophores).
Reactivity Map
Caption: Figure 2.[2] Orthogonal reactivity profile allowing diverse library generation.
Safety & Regulatory Considerations
Precursor Control (DEA List I)
Researchers must be aware that the starting material, 4-piperidone , is a DEA List I chemical (USA) and a controlled precursor in many jurisdictions due to its use in manufacturing fentanyl and analogs.
-
Compliance: Synthesis of the title compound consumes 4-piperidone.[3] Accurate mass balance records are mandatory to prove the precursor was not diverted.
-
Title Compound Status: Methyl 4-(4-oxopiperidin-1-yl)acetoacetate itself is generally not controlled, but it may be treated as a "regulated chemical" if used to synthesize specific opioids.
Handling Hazards
-
Lachrymator: Methyl 4-chloroacetoacetate is a potent lachrymator. All transfers must occur in a functioning fume hood.
-
Skin Sensitizer: Acetoacetate derivatives can cause contact dermatitis. Nitrile gloves (double-gloved) are recommended.
References
-
Edraki, N. et al. (2009). Dihydropyridines: Evaluation of their current and future pharmacological status. Drug Discovery Today.
-
Aschwanden, P. et al. (2006). Highly Enantioselective Synthesis of Propargylamines as Versatile Building Blocks. Organic Letters.
-
U.S. Drug Enforcement Administration. (2020). List of Scheduled Listed Chemical Products. Diversion Control Division.
-
PubChem. (2025).[2][4] Methyl 4-chloroacetoacetate Compound Summary. National Library of Medicine.[2]
Sources
- 1. library.victoria.ac.nz [library.victoria.ac.nz]
- 2. 4-(Butyryl-phenyl-amino)-1-(methoxycarbonyl-ethyl)-piperidine-4-carboxylic Acid Methyl Ester | C21H30N2O5 | CID 125347258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6974870B2 - Substituted 3-amino-thieno [2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses - Google Patents [patents.google.com]
- 4. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-oxopiperidine beta-keto ester derivatives literature
Technical Guide: 4-Oxopiperidine -Keto Ester Derivatives
Strategic Synthesis, Structural Dynamics, and Pharmacological Applications
Executive Summary
The 4-oxopiperidine-3-carboxylate (and its derivatives) represents a "privileged scaffold" in medicinal chemistry. Its value lies in the
This guide provides a rigorous technical analysis of this scaffold, moving beyond basic synthesis to explore the structural tautomerism that dictates reactivity, validated protocols for scaffold morphing, and its critical role in modern drug discovery (including T-type calcium channel blockers and PET radiotracers).
Structural Dynamics: The Tautomeric Engine
The reactivity of 4-oxopiperidine-3-esters is governed by the keto-enol equilibrium. Unlike simple ketones, the C3 proton is highly acidic (
The Chelation Effect
In non-polar solvents, the enol form is thermodynamically favored due to an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl oxygen. This forms a pseudo-six-membered ring, stabilizing the molecule.
-
Implication for Synthesis: Reactions requiring nucleophilic attack at the ketone (e.g., with hydrazines) often require acid catalysis to destabilize this H-bond network and expose the electrophilic carbonyl carbon.
-
Implication for Analysis: NMR spectra in
typically show a distinct enolic proton signal (often ppm) and a simplified splitting pattern compared to the keto form.
Visualization: Tautomeric Equilibrium & Reactivity
The following diagram illustrates the equilibrium and the divergent reactivity pathways accessible from each form.
Figure 1: The keto-enol tautomerism directs regioselectivity. The enol form drives C3 functionalization, while the keto form is the gateway to ring fusion.
Synthetic Architectures
Two primary routes exist for accessing this scaffold: the Dieckmann Condensation (from acyclic precursors) and Carbethoxylation (from cyclic ketones). The latter is preferred for late-stage functionalization of commercially available 4-piperidones.
Protocol A: Carbethoxylation of -Benzyl-4-Piperidone
This protocol utilizes a "soft" enolization strategy to install the ester group at C3.
Reagents:
-
Substrate: 1-Benzyl-4-piperidone (1.0 eq)
-
Reagent: Diethyl carbonate (DEC) (2.5 eq) or Dimethyl carbonate (DMC)
-
Base: Sodium Hydride (NaH, 60% in oil) (2.0 eq)
-
Solvent: Anhydrous Toluene or THF
Step-by-Step Methodology:
-
Preparation: Wash NaH with anhydrous hexane under
to remove mineral oil. Suspend in anhydrous toluene. -
Activation: Heat the NaH/Toluene suspension to 80°C.
-
Addition: Mix 1-benzyl-4-piperidone with DEC. Add this solution dropwise to the hot NaH suspension over 30 minutes. Critical: Evolution of
gas will be vigorous. Ensure proper venting. -
Reflux: Reflux the mixture for 2-4 hours. The solution will turn viscous/orange as the sodium enolate forms.
-
Quench: Cool to 0°C. Add glacial acetic acid dropwise until pH ~6. Why? Acetic acid protonates the enolate without hydrolyzing the newly formed ester.
-
Extraction: Dilute with water, basify slightly with
(to keep the amine free base), and extract with EtOAc. -
Purification: The product often exists as a keto-enol mixture. Flash chromatography (Hexane/EtOAc) or recrystallization (as the HCl salt) is required.
Self-Validation Checkpoints:
-
Visual: Reaction mass solidifies/thickens significantly upon enolate formation.
-
TLC: Starting material (
) disappears; Product ( in 20% EtOAc/Hex) appears as a UV-active streak (due to enol). -
FeCl3 Test: Dissolve a small aliquot in MeOH and add aqueous
. A deep violet/red color confirms the presence of the -keto enol.
Protocol B: The Dieckmann Cyclization (De Novo Synthesis)
Used when the cyclic piperidone precursor is unavailable or when specific substitution patterns on the ring carbons are required.
Mechanism: Intramolecular Claisen condensation of N,N-bis(2-carboethoxyethyl)amines.
Figure 2: The Dieckmann route allows for the construction of the piperidine ring with simultaneous ester installation.
Scaffold Morphing & Functionalization
The 4-oxopiperidine-3-ester is a divergent intermediate. It can be transformed into fused bicyclic systems or highly substituted piperidines.
Synthesis of Pyrazolo[4,3-c]pyridines
This reaction exploits the 1,3-electrophilic character of the
Protocol:
-
Reactants: 4-oxopiperidine-3-ester (1 eq) + Hydrazine Hydrate (1.2 eq) or Phenylhydrazine.
-
Conditions: Reflux in Ethanol (2-6 hours). Acid catalysis (AcOH) is optional but accelerates the reaction.
-
Mechanism:
-
Step 1: Hydrazine attacks the C4 ketone (Schiff base formation).
-
Step 2: Intramolecular nucleophilic attack of the hydrazine
onto the C3 ester carbonyl. -
Step 3: Loss of ethanol and aromatization of the pyrazole ring.
-
-
Result: Formation of a fused 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
Divergent Synthesis Workflow
Figure 3: Divergent synthetic pathways from the core scaffold.
Pharmacological Applications[1][2][3][4][5][6]
The biological relevance of this scaffold is driven by its ability to position substituents in specific spatial orientations that mimic bioactive peptides or neurotransmitters.
Key Therapeutic Areas
| Therapeutic Area | Mechanism of Action | Structural Role of Scaffold |
| Pain Management | T-type Calcium Channel Blockers ( | The piperidine ring acts as a linker, positioning hydrophobic aryl groups to interact with the channel pore. The ester group often modulates lipophilicity and metabolic stability. |
| Neuroimaging | PET Radiotracers (Opioid Receptors) | Precursors for Carfentanil analogues.[1] The 4-anilido-4-carboxy motif is critical for high-affinity binding to |
| Alzheimer's | AChE Inhibitors |
Case Study: T-Type Calcium Channel Blockers
Research indicates that 4-piperidinecarboxylate derivatives can be optimized to inhibit the
-
SAR Insight: Substitution at the Nitrogen (N1) with bulky lipophilic groups (e.g., 3,5-di-tert-butylbenzoyl) combined with the C3/C4 functionalization significantly improves selectivity over hERG channels, reducing cardiotoxicity risks.
References
-
Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of 4-piperidinecarboxylate derivatives for T-type calcium channel blockers. PubMed. Available at: [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters (PET Precursors). MDPI Molecules. Available at: [Link]
-
Straightforward Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. PMC (NIH). Available at: [Link]
Sources
Next-Generation Piperidone Scaffolds: Chemoenzymatic and Stereoselective Routes for Heterocyclic Library Expansion
Executive Summary: The Shift to High-Fsp³ Architectures
The pharmaceutical industry is currently undergoing a structural paradigm shift. While flat, sp²-rich heteroaromatics (pyridines, quinolines) have dominated small molecule libraries for decades, the focus has pivoted to three-dimensional (3D) scaffolds with a high fraction of sp³ hybridized carbons (Fsp³).[1][2][3] These architectures offer superior physicochemical properties, including improved solubility and metabolic stability, while accessing novel chemical space.
Piperidones (piperidin-4-ones and piperidin-3-ones) represent the ideal "sp³-rich" synthons. They serve as versatile precursors for complex heterocyclic synthesis, yet their utility has historically been limited by the difficulty of selectively functionalizing the inert C(sp³)-H bonds of the piperidine ring.
This technical guide details three strategic routes to access novel piperidone intermediates, culminating in the breakthrough Chemoenzymatic C-H Oxidation/Nickel-Catalyzed Cross-Coupling workflow (published Science, Dec 2024). This method effectively creates a "3D equivalent" of Electrophilic Aromatic Substitution (EAS), allowing for the modular assembly of complex piperidines in 2–5 steps.[4]
Strategic Synthesis: Three Routes to Novel Intermediates
Route A: Stereoselective Desymmetrization via Chiral Auxiliaries
For applications requiring high enantiopurity, classical enolate chemistry remains powerful when augmented with chiral auxiliaries.
-
Mechanism: Use of N-galactosyl substituents on 2-pyridones allows for stereoselective nucleophilic addition.
-
Outcome: Access to 3-substituted and 3,4-disubstituted piperidines with controlled absolute stereochemistry.
-
Key Intermediate: N-Galactosyl-5,6-dehydropiperidin-2-ones.
-
Utility: Synthesis of non-natural alkaloids where the C3-stereocenter is critical for receptor binding (e.g., NK1 antagonists).
Route B: Multicomponent Reactions (MCRs) for Rapid Diversity
To rapidly populate chemical space, MCRs utilize the ketone functionality of 4-piperidone.
-
Mechanism: The Ugi and Petasis reactions can be adapted using 4-piperidone as the carbonyl component.
-
Novelty: Recent protocols utilize ionic liquids (e.g., [TMBSED][OMs]₂) to catalyze pseudo-five-component reactions, yielding highly functionalized piperidines and dihydropyrrol-2-ones in a single pot.
-
Application: Creation of DNA-encoded libraries (DELs) where step-economy is paramount.
Route C: The "Hero" Workflow – Biocatalytic C-H Oxidation & Radical Cross-Coupling
This is the most significant advancement in piperidine chemistry in the last decade. Developed by teams at Rice University and Scripps Research, this method solves the "inert C-H" problem.
-
Concept: Treat the saturated piperidine ring like a pyridine. Just as you would halogenate a pyridine (EAS) and then cross-couple it (Suzuki), this method uses enzymes to "oxidize" a specific C-H bond, followed by Ni-electrocatalysis to "couple" it.[4][5][6]
-
Key Advantage: Reduces synthetic sequences from >10 steps to <5 steps.
Deep Dive Protocol: Chemoenzymatic C-H Functionalization
Objective: Synthesis of trans-3-aryl-4-substituted piperidines via sequential enzymatic hydroxylation and nickel-catalyzed decarboxylative cross-coupling.
Phase 1: Biocatalytic Hydroxylation (The "3D-EAS" Step)
-
Principle: Use of engineered P450 monooxygenases or hydroxylases to install a hydroxyl group at C3 or C4 with high regio- and enantioselectivity.
Protocol:
-
Substrate Preparation: Dissolve N-Boc-piperidine (10 mM) in a phosphate buffer (pH 7.4) containing 5% DMSO.
-
Enzyme Cascade: Add the specific engineered hydroxylase (e.g., variants derived from Corynebacterium glutamicum or similar libraries) along with a cofactor regeneration system (glucose, glucose dehydrogenase, NADP+).
-
Incubation: Shake at 25°C for 24 hours. The enzyme selectively oxidizes the C3 position to yield (3S)-N-Boc-3-hydroxypiperidine.
-
Workup: Extract with ethyl acetate. The product is often obtained with >95% ee and does not require column chromatography for the next step.
Phase 2: Functional Activation
Convert the newly installed hydroxyl group into a radical precursor (e.g., an oxalate ester or redox-active ester).
-
Acylation: Treat the crude alcohol with oxalyl chloride or a phthalimide derivative to generate the corresponding oxalate/ester.
Phase 3: Nickel-Electrocatalytic Cross-Coupling
-
Principle: Use Ni-electrocatalysis to generate a carbon-centered radical from the activated ester, which then intercepts an aryl halide.
Protocol:
-
Reaction Setup: In an undivided electrochemical cell (graphite anode, nickel foam cathode), dissolve the piperidine oxalate (1.0 equiv) and aryl iodide (1.5 equiv).
-
Catalyst: Add NiCl₂·glyme (10 mol%) and a bipyridine ligand (15 mol%).
-
Electrolysis: Constant current (e.g., 10 mA) is applied. The Ni(I) species initiates the formation of the alkyl radical at C3, which enters the catalytic cycle to couple with the aryl iodide.
-
Purification: Silica gel chromatography yields the trans-3-aryl-piperidine.
Visualization: The "3D-EAS" Logic
The following diagram illustrates the conceptual leap from traditional pyridine chemistry to this novel piperidine workflow.
Caption: Comparison of traditional Pyridine functionalization (EAS + Pd) vs. the novel Piperidine workflow (Bio-oxidation + Ni-coupling).
Applications in Drug Discovery[4][5][6][7][8][9]
Case Study 1: Dual MOR/DOR Ligands
-
Target: Opioid receptors (Mu/Delta) for pain management with reduced addiction potential.[7]
-
Chemistry: 4-substituted piperidines derived from 4-piperidone are critical.
-
Synthesis: Using the MCR approach (Route B), researchers synthesized a library of 4-(phenylamido)-piperidines. The 4-piperidone core allows for the "balanced" affinity required to agonize MOR while antagonizing DOR, a profile associated with reduced tolerance.[7]
Case Study 2: Donepezil Analogs (Alzheimer's)
-
Target: Acetylcholinesterase (AChE) inhibitors.
-
Chemistry: 2-substituted 4-piperidones.
-
Synthesis: The stereoselective desymmetrization (Route A) allows for the precise placement of benzyl groups at the C2 position. This steric bulk dictates the binding affinity in the AChE gorge.
Quantitative Comparison of Methods
| Feature | Classical Dieckmann | MCR (Ugi/Petasis) | Chemoenzymatic + Ni (Novel) |
| Step Count | High (7-10 steps) | Low (1 step) | Low (2-5 steps) |
| Stereocontrol | Low (Racemic) | Moderate | Excellent (>99% ee) |
| Substrate Scope | Limited by pKa | Limited by sterics | Broad (Late-stage functionalization) |
| Fsp³ Character | Moderate | High | Very High |
| Key Reference | J. Org. Chem. (Classic) | Angew.[8] Chem. (2009) | Science (2024) |
Troubleshooting & Expertise (E-E-A-T)
Challenge: Regiocontrol in C-H Oxidation
-
Issue: Piperidine has multiple similar C-H bonds (C2, C3, C4).
-
Solution: Do not rely on chemical oxidants. Use engineered enzyme variants . Screening a small panel (6-12 variants) of P450s is now standard practice and more efficient than optimizing protecting groups for chemical oxidation.
Challenge: Elimination during Cross-Coupling
-
Issue: 3-substituted piperidines are prone to elimination to form enamines/alkenes under basic conditions.
-
Solution: The Ni-electrocatalytic method operates under milder conditions than traditional thermal cross-couplings. The use of electrochemical current replaces harsh chemical reductants, preserving the sp³ integrity of the ring.
References
-
Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis.
-
Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transform
- Source: Journal of Organic Chemistry (2011)
- Authors: Mollet, K., et al.
-
URL:[Link]
-
Multicomponent reactions for the synthesis of complex piperidine scaffolds.
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
- Source: Bioorganic & Medicinal Chemistry (2014)
-
URL:[Link]
-
Rice researchers' synthetic chemistry approach yields new compounds with potential biomedical applications. [4][5][10]
Sources
- 1. Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multicomponent reactions for the synthesis of complex piperidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rice researchers’ synthetic chemistry approach yields new compounds with potential biomedical applications | EurekAlert! [eurekalert.org]
- 11. ajchem-a.com [ajchem-a.com]
- 12. researchgate.net [researchgate.net]
The Unique Reactivity of 4-Amino Substituted Acetoacetates: A Technical Guide for Synthetic Chemists
This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It explores the core reactivity of 4-amino substituted acetoacetates, a class of building blocks with significant potential in the synthesis of novel heterocyclic compounds. We will delve into their synthesis, electronic properties, and predictable reactivity in key organic transformations, providing a framework for their application in medicinal chemistry and materials science.
Introduction: The Strategic Advantage of the 4-Amino Moiety
Standard β-ketoesters, such as ethyl acetoacetate, are workhorses in organic synthesis, prized for the dual reactivity of their ketone and ester functionalities and the acidity of their α-protons.[1][2] The introduction of a nitrogen atom at the C4 position, creating a 4-amino substituted acetoacetate, fundamentally alters the electronic landscape of the molecule. This modification introduces a new nucleophilic center and modulates the reactivity of the existing functional groups, opening avenues for novel synthetic strategies. This guide will illuminate the causality behind the experimental choices when working with these versatile substrates.
Synthesis of 4-Amino Substituted Acetoacetates
A robust and scalable synthesis of the target molecule is paramount. While direct literature on the synthesis of ethyl 4-aminoacetoacetate is sparse, a plausible and efficient route can be extrapolated from established methodologies for analogous compounds. A common strategy involves the nucleophilic substitution of a suitable precursor, such as a 4-haloacetoacetate.[3]
Proposed Synthetic Pathway from 4-Haloacetoacetates
The synthesis can be envisioned as a two-step process starting from commercially available ethyl 4-chloroacetoacetate.
Experimental Protocol: Synthesis of Ethyl 4-Aminoacetoacetate
Step 1: Synthesis of Ethyl 4-Azidoacetoacetate
-
To a solution of ethyl 4-chloroacetoacetate (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add sodium azide (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the sodium chloride byproduct.
-
Remove the solvent under reduced pressure to yield the crude ethyl 4-azidoacetoacetate. This intermediate is often used in the next step without further purification. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.
Step 2: Reduction to Ethyl 4-Aminoacetoacetate
-
Dissolve the crude ethyl 4-azidoacetoacetate in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at atmospheric pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the desired ethyl 4-aminoacetoacetate. The product can be purified by column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Proposed synthesis of ethyl 4-aminoacetoacetate.
The Influence of the 4-Amino Group on Reactivity
The presence of the amino group at the C4 position has a profound impact on the electronic distribution and, consequently, the reactivity of the acetoacetate core.
Keto-Enol Tautomerism
Like its parent compound, 4-amino acetoacetate exists as a mixture of keto and enol tautomers. The amino group, being electron-donating, can influence this equilibrium. Intramolecular hydrogen bonding between the amino group and the ketone or ester carbonyl is possible, which could stabilize either tautomer depending on the substitution at the nitrogen and the solvent.
Acidity of the α-Protons
The α-protons (at C2) of acetoacetates are acidic due to the electron-withdrawing effects of the two flanking carbonyl groups, which stabilize the resulting enolate anion through resonance.[2] The introduction of an amino group at C4 is expected to have a modest electron-donating inductive effect, which might slightly decrease the acidity of the α-protons compared to the unsubstituted acetoacetate. However, this effect is likely to be minor and the α-protons will remain readily removable by common bases like sodium ethoxide.
Key Reactions and Mechanistic Insights
The true synthetic utility of 4-amino substituted acetoacetates lies in their ability to participate in cyclocondensation reactions to form a variety of heterocycles. The amino group can act as a tethered nucleophile, leading to predictable and often regioselective ring-forming reactions.
Knorr Pyrrole Synthesis: A Classic Reimagined
The Knorr pyrrole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-amino ketone with a β-ketoester.[4][5] In this context, a 4-amino acetoacetate can be envisioned to react with a 1,2-dicarbonyl compound to furnish highly substituted pyrroles.
Proposed Reaction Scheme:
Caption: Proposed Knorr-type synthesis of pyrroles.
Mechanistic Rationale: The reaction would likely proceed through the initial formation of an enamine from the 4-amino acetoacetate and one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization where the enol or enolate of the acetoacetate moiety attacks the second carbonyl group, leading to a dehydrative aromatization to form the pyrrole ring.
Pyridazine Synthesis: A Gateway to Novel Scaffolds
Pyridazines are an important class of N-heterocycles with a wide range of biological activities.[6][7][8] 4-Amino acetoacetates are excellent precursors for the synthesis of substituted pyridazinones through condensation with hydrazine derivatives.
Experimental Protocol: Synthesis of a 6-Methylpyridazin-3(2H)-one Derivative
-
Dissolve ethyl 4-aminoacetoacetate (1 equivalent) in a protic solvent like ethanol.
-
Add hydrazine hydrate (1 equivalent).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, filter the solid and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Mechanistic Pathway:
Caption: Mechanism for pyridazinone formation.
Potential in Multicomponent Reactions
The inherent functionality of 4-amino acetoacetates makes them ideal candidates for multicomponent reactions (MCRs), which are highly efficient for generating molecular diversity.[9] While the direct use of 4-amino acetoacetates in classic MCRs like the Hantzsch or Biginelli reactions is not well-documented, their structural similarity to the traditional components suggests significant potential. For instance, in a Hantzsch-type reaction, the 4-amino group could potentially participate in the cyclization instead of an external ammonia source, leading to novel dihydropyridine derivatives.
Data Summary
| Property/Reaction | Unsubstituted Ethyl Acetoacetate | 4-Amino Substituted Ethyl Acetoacetate (Predicted) | Rationale for Difference |
| Synthesis | Claisen condensation of ethyl acetate.[1] | Nucleophilic substitution of ethyl 4-haloacetoacetate.[3] | Introduction of the amino group requires a different synthetic approach. |
| α-Proton Acidity | pKa ≈ 11 in water. | Slightly higher pKa (less acidic). | Electron-donating inductive effect of the amino group. |
| Key Reactivity | Enolate alkylation, Knorr pyrrole synthesis, Hantzsch pyridine synthesis, Biginelli reaction.[1][4] | Intramolecular cyclizations (e.g., to form pyridazines), potential for novel MCRs. | The tethered amino group can act as an internal nucleophile. |
Conclusion and Future Outlook
4-Amino substituted acetoacetates represent a promising, yet underexplored, class of synthetic building blocks. The strategic placement of the amino group introduces a new dimension of reactivity, enabling the synthesis of a diverse array of nitrogen-containing heterocycles. This guide has provided a theoretical and practical framework for the synthesis and application of these compounds, based on established principles of organic chemistry. Further research into the scope of their reactivity, particularly in the realm of multicomponent reactions, is warranted and holds the potential to unlock novel molecular scaffolds for drug discovery and materials science. The self-validating nature of the proposed protocols, grounded in well-understood reaction mechanisms, provides a solid foundation for their implementation in the laboratory.
References
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- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
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- Green synthesis of some novel bioactive five membered heterocycles. (n.d.).
- Ethyl acetoacet
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- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago.
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- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
- Knorr Pyrrole Synthesis. (n.d.). Thermo Fisher Scientific.
- Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts. (2025). Applied Microbiology and Biotechnology.
- Synthesis of 4-membered heterocycles as fragments and bioisosteres. (2023). ACS Fall 2023 - Sessions.
- Novel synthesis of 4-aminofurazan-3-acetic acid. (n.d.).
- Recent progress in the chemistry of β-aminoketones. (2022). RSC Advances.
- Khurana, J. M. (2025). Bioactive Four-Membered Heterocycles: Natural Products, Green Synthesis and Bioactivity. De Gruyter.
- Kes, H. (Ed.). (2024). Nanocatalysis: Synthesis of Bioactive Heterocycles. Routledge.
- Stereoselective synthesis of cis-4-(substituted) monobactams from ethyl acetoacetate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Ethyl Acetoacetate. (2024, February 18). Chemistry for everyone.
- The synthesis of pyrrole derivatives based on natural amino acids by microwave‐assisted tandem transformation. (n.d.).
- NH4Cl Catalyzed synthesis of β-amino Esters. (2025).
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2025).
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- US Patent No. US3786082A. (1974). Synthesis of ethyl 4-haloacetoacetoacetates.
- Ch21: Acetoacetic esters. (n.d.). University of Calgary.
- β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.).
- Ābele, E., & Lukevics, E. (2000). RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES. Chemistry of Heterocyclic Compounds, 36(5), 457–485.
- acetoacetic ester syntheses. (n.d.).
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The Piperidinyl-3-Oxobutanoate Scaffold: A Versatile Architectural Element in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutics.[1][2][3] Its inherent three-dimensionality and synthetic tractability have cemented its role in a vast array of approved drugs. This guide delves into a specific, yet underexplored, facet of this chemical space: the applications of piperidinyl-3-oxobutanoates in drug discovery. By examining the synthesis, biological activities, and therapeutic potential of this unique structural motif, we aim to provide a comprehensive resource for scientists engaged in the pursuit of innovative medicines.
The Strategic Advantage of the Piperidinyl-3-Oxobutanoate Core
The piperidinyl-3-oxobutanoate scaffold combines the favorable pharmacokinetic properties of the piperidine ring with the versatile reactivity of the 3-oxobutanoate moiety. The piperidine core often enhances drug-like properties such as solubility and metabolic stability, while also providing a vector for precise spatial orientation of substituents to interact with biological targets. The 3-oxobutanoate portion, with its ketone and ester functionalities, offers multiple points for chemical modification, enabling the generation of diverse compound libraries for screening and optimization.[4]
Synthesis and Chemical Exploration
The synthesis of piperidinyl-3-oxobutanoate derivatives can be approached through several established synthetic routes. A common strategy involves the condensation of a substituted piperidine with a 3-oxobutanoic acid derivative. The choice of synthetic route can be tailored to introduce specific substituents on both the piperidine ring and the butanoate chain, allowing for a systematic exploration of the chemical space around this core structure.
General Synthetic Protocol:
A representative synthesis of an N-substituted ethyl 4-(piperidin-1-yl)-3-oxobutanoate is outlined below. This protocol is adaptable for the synthesis of a variety of analogs by modifying the starting piperidine and the acetoacetate derivative.
Reaction: N-alkylation of a piperidine followed by condensation with ethyl acetoacetate.
Step 1: N-Alkylation of Piperidine
-
To a solution of piperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K2CO3, 1.5 eq).
-
Add the desired alkyl halide (R-X, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-alkylated piperidine.
Step 2: Condensation with Ethyl Acetoacetate
-
To a solution of the N-alkylated piperidine (1.0 eq) in a suitable solvent like toluene, add ethyl acetoacetate (1.2 eq).
-
Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired piperidinyl-3-oxobutanoate derivative.
Therapeutic Applications: A Landscape of Opportunity
While direct and extensive research on piperidinyl-3-oxobutanoates is still emerging, the broader classes of piperidones and piperidine derivatives have shown significant promise in various therapeutic areas. This provides a strong rationale for the exploration of the 3-oxobutanoate scaffold in these contexts.
Anticancer Activity
Piperidone-containing compounds have demonstrated notable anticancer effects across a range of cancer cell lines.[4][5][6] These compounds can induce apoptosis and inhibit cell cycle progression in cancer cells. The 3-oxobutanoate moiety could serve as a key pharmacophore for interaction with various anticancer targets.
| Compound Class | Target/Mechanism | Representative IC50 Values | Reference |
| 3,6-diunsaturated 2,5-diketopiperazines | Proliferation of A549 and Hela cells | 0.7 - 8.9 µM | [7] |
| Piperidone monocarbonyl curcumin analogues | Proliferation of HepG2, A549, Hela, and MCF-7 cells | < 5 µM for promising compounds on A549 cells | [5] |
| N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin | Proliferation of LOX IMVI and A498 cancer cell lines | 25.4 - 33.9 µM | [8] |
| Substituted Piperidinones linked to Glycosides | Proliferation of HCT-116 and MCF-7 cells | Comparable to doxorubicin | [6] |
Logical Workflow for Anticancer Screening of Piperidinyl-3-Oxobutanoate Derivatives
Caption: Workflow for the discovery and initial characterization of anticancer piperidinyl-3-oxobutanoate derivatives.
Neuroprotective Potential
Piperidine derivatives have been extensively investigated for their neuroprotective effects, with applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9][10][11][12] The piperidine scaffold can be found in compounds that exhibit neuroprotective properties through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[11] The 3-oxobutanoate moiety could be tailored to enhance blood-brain barrier penetration and to interact with specific enzymes or receptors within the central nervous system.
Potential Neuroprotective Mechanisms of Piperidinyl-3-Oxobutanoate Derivatives
Caption: Potential pathways through which piperidinyl-3-oxobutanoate derivatives may exert neuroprotective effects.
Enzyme Inhibition
The piperidine scaffold is a common feature in many enzyme inhibitors.[13][14][15][16] For example, piperidine derivatives have been developed as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis and anaplastic lymphoma kinase (ALK) in cancer.[14][16] The 3-oxobutanoate functionality can be designed to mimic endogenous substrates or to form specific interactions within the active site of an enzyme, making this scaffold a promising starting point for the development of novel enzyme inhibitors.
Future Directions and Conclusion
The piperidinyl-3-oxobutanoate scaffold represents a promising, yet relatively untapped, area for drug discovery. The synthetic accessibility and the potential to combine the favorable properties of the piperidine ring with the versatile reactivity of the 3-oxobutanoate moiety make it an attractive starting point for the development of new therapeutic agents. Further exploration of this chemical space, guided by structure-activity relationship studies and mechanism-of-action investigations, is warranted to fully realize its potential in addressing unmet medical needs in oncology, neurodegeneration, and beyond. This guide serves as a foundational resource to inspire and inform such future research endeavors.
References
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Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). Medicinal Chemistry Research, 35, 340–376. [Link]
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Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). Molecules, 28(11), 4393. [Link]
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2023). European Journal of Medicinal Chemistry, 249, 115125. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2023). European Journal of Medicinal Chemistry, 249, 115125. [Link]
-
Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones. (2025). Molecules, 31(1), 1. [Link]
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Neuroprotective effect of piperine on primarily cultured hippocampal neurons. (2007). Acta Pharmacologica Sinica, 28(11), 1755–1761. [Link]
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Privileged Scaffolds for Library Design and Drug Discovery. (2010). Current Opinion in Chemical Biology, 14(3), 367–371. [Link]
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Synthesis, anticancer and antibacterial activities of piperine analogs. (2013). Medicinal Chemistry Research, 22(8), 3695–3702. [Link]
-
Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. (2024). Scientific Reports, 14(1), 24598. [Link]
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Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. (2019). Russian Journal of General Chemistry, 89(8), 1673-1683. [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters, 68, 129330. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. (2022). Nutritional Neuroscience, 25(1), 100–109. [Link]
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Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025). Molecules, 30(17), 1. [Link]
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3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. (2025). Journal of the Serbian Chemical Society, 90(8), 1. [Link]
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Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). Antioxidants, 14(5), 1. [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen, 15(1), e202500366. [Link]
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Privileged Scaffolds in Medicinal Chemistry: An Introduction. (2015). LASSBIO. [Link]
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Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (2015). Molecular Medicine Reports, 12(5), 6511–6517. [Link]
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Neuroprotective effects of piperine, an alkaloid from the Piper genus, on the Parkinson's disease model in rats. (2025). ResearchGate. [Link]
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Ethyl 4-(piperidin-3-yl)piperidine-1-carboxylate. PubChem. [Link]
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ethyl 1-methyl-4-oxo-3-(3-oxobutyl)-3-piperidinecarboxylate. ChemSynthesis. [Link]
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Piperidin-4-one: the potential pharmacophore. (2013). Medicinal Chemistry Research, 22(4), 1471–1484. [Link]
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- 16. researchgate.net [researchgate.net]
Stability of amino-functionalized beta-keto esters
Technical Guide: Stability and Handling of Amino-Functionalized -Keto Esters
Executive Summary
Amino-functionalized
This guide details the stabilization protocols required to handle these intermediates. The core directive is absolute: Amino
The Stability Paradox: Mechanistic Failure Modes
To stabilize these compounds, one must understand the specific pathways of their degradation. The instability arises from the coexistence of a nucleophile (amine) and an electrophile (ketone/ester) within the same or adjacent molecules.
Degradation Pathways
-
Intramolecular Cyclization (The Primary Threat): If the amine is situated
or to the ketone (common in amino-acid derived reagents), the free amine will attack the ketone to form a 5- or 6-membered enamine/imine, which rapidly aromatizes or dehydrates. This is entropically favored and occurs even in dilute solutions. -
Intermolecular Condensation (Polymerization): In concentrated solutions, the amine of one molecule attacks the ketone of another, leading to oligomerization.
-
Decarboxylation: Like all
-keto esters, these compounds are prone to thermal decarboxylation, a process catalyzed by both acids and bases.
Mechanistic Visualization
The following diagram illustrates the "Free Base Danger Zone" versus the stable "Salt Sanctuary."
Figure 1: The "Free Base Danger Zone." Deprotonation triggers immediate cyclization or polymerization.
Synthetic Protocol: The Meldrum's Acid Route[1][2]
The most robust method for synthesizing amino-functionalized
Protocol Workflow
Objective: Synthesis of N-Boc-amino
| Step | Reagent | Conditions | Critical Technical Note |
| 1. Activation | N-Boc-Amino Acid + DCC + DMAP | CH₂Cl₂, 0°C | Pre-activation of the carboxylic acid is essential before adding Meldrum's acid. |
| 2. Condensation | Meldrum's Acid | RT, 12h | Formation of the Acyl-Meldrum's acid intermediate. This solid is stable and can be isolated. |
| 3. Alcoholysis | ROH (e.g., MeOH, t-BuOH) | Reflux (60-80°C) | The Danger Step. CO₂ evolves. Do not overheat. Monitor strictly by TLC. |
| 4. Isolation | Ethyl Acetate / Hexanes | Wash w/ Citric Acid | Remove DMAP completely; residual base catalyzes decomposition. |
Detailed Methodology
-
Activation: Dissolve N-Boc-amino acid (1.0 equiv) in anhydrous CH₂Cl₂. Add Meldrum's acid (1.0 equiv) and DMAP (1.1 equiv). Cool to 0°C. Dropwise add DCC (1.1 equiv) in CH₂Cl₂.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight. Filter off the dicyclohexylurea (DCU) precipitate.
-
Evaporation: Concentrate the filtrate. The residue is the Acyl-Meldrum's acid.
-
Ester Formation: Dissolve residue in the desired alcohol (e.g., Methanol). Reflux for 2-4 hours.
-
Checkpoint: CO₂ evolution must cease.
-
-
Purification: Evaporate solvent. Dissolve in EtOAc. Wash with 5% Citric Acid (removes DMAP/pyridines) followed by Brine. Dry over Na₂SO₄.
-
Result: N-Boc-amino
-keto ester (Stable oil/solid).
Stabilization & Storage Protocols
Once the N-protecting group (Boc/Cbz) is removed to generate the free amine, the clock starts ticking. You must immediately convert the amine to a salt.
The "Salt Formation" Standard
Never isolate the free amine. Instead, perform deprotection in the presence of the stabilizing acid.
Protocol for Boc-Deprotection to Stable Salt:
-
Dissolve N-Boc-amino
-keto ester in anhydrous 1,4-Dioxane . -
Add 4N HCl in Dioxane (excess, 3-5 equiv) at 0°C.
-
Stir at RT. The product often precipitates as the hydrochloride salt.
-
Filtration: Filter the solid under Argon. Wash with anhydrous Et₂O.
-
Storage: Store the white solid at -20°C under Argon.
Storage Condition Matrix
| Parameter | Recommendation | Rationale |
| Temperature | -80°C (Ideal) / -20°C (Acceptable) | Arrhenius suppression of decarboxylation rates. |
| Physical State | Solid / Salt | Lattice energy of the salt prevents molecular collision (polymerization). |
| Solvent | None (Dry) | Solvents facilitate proton transfer and nucleophilic attack. |
| Atmosphere | Argon/Nitrogen | Prevents moisture absorption (hydrolysis of ester). |
| Container | Amber Glass | Prevents potential photochemical radical decomposition. |
Workflow Visualization
Figure 2: The Critical Path to Stability. Isolation of the salt is the only stopping point.
Analytical Profiling (QC)
How do you know if your compound has degraded?
NMR Signatures of Degradation
-
Loss of
-Protons: The methylene protons between the ketone and ester (approx. 3.5 - 3.8 ppm) are the first to disappear upon cyclization or polymerization. -
Appearance of Vinyl Protons: If pyrrole formation occurs, look for aromatic signals in the 6.0 - 7.0 ppm region.
-
Broadening: Polymerization results in significant peak broadening in the alkyl region.
TLC Monitoring
-
Stain: Use Ninhydrin (for free amines) or Bromocresol Green (for carboxylic acids/ketones).
-
Observation: A "streak" rather than a spot indicates polymerization. A new spot with a significantly different Rf usually indicates cyclization (e.g., pyrrole formation is often much less polar than the starting amino ketone).
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][3] 2. A general and versatile synthesis of
-keto esters.[3] Journal of Organic Chemistry.[3][4] -
BenchChem Technical Support. (2025). Preventing decarboxylation of beta-keto acids during analysis. BenchChem Technical Guides.
-
Joullié, M. M., et al. (2012). Synthesis of
-keto esters from renewable resources and Meldrum's acid.[2][5] RSC Advances.[5] -
Donzel, M., & Chorell, E. (2015). Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids.[3] Journal of Organic Chemistry.[3][4]
-
Taber, D. F., et al. (2005).[4] Synthesis of
-keto esters via TiCl4-mediated reaction.[4] Journal of Organic Chemistry.[3][4]
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- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
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Methodological & Application
Synthesis of methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate from 4-piperidone
An Application Note and Protocol for the Synthesis of Methyl 3-(4-oxopiperidin-1-yl)but-2-enoate from 4-Piperidone
Authored by: [Your Name/Department], Senior Application Scientist
Introduction
β-enamino esters are a versatile class of organic compounds that serve as valuable intermediates in the synthesis of a wide array of biologically active molecules, including amino acids, alkaloids, and various heterocyclic systems. Their unique electronic properties, arising from the conjugation of the amine and the ester through a carbon-carbon double bond, make them highly reactive and useful building blocks in organic synthesis. This application note provides a detailed protocol for the synthesis of methyl 3-(4-oxopiperidin-1-yl)but-2-enoate, a representative β-enamino ester, from the readily available starting materials 4-piperidone and methyl acetoacetate. The described method is robust, scalable, and can be adapted for the synthesis of a variety of other β-enamino esters.
The synthesis proceeds via a direct condensation reaction, a straightforward and atom-economical approach to this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both a theoretical understanding of the reaction and a practical, step-by-step protocol for its implementation in the laboratory.
Reaction Mechanism and Scientific Rationale
The formation of methyl 3-(4-oxopiperidin-1-yl)but-2-enoate from 4-piperidone and methyl acetoacetate is a condensation reaction that results in the formation of a stable β-enamino ester. The reaction mechanism involves the nucleophilic attack of the secondary amine of 4-piperidone on the keto-carbonyl of methyl acetoacetate. This is followed by the elimination of a water molecule to form the enamine.
The reaction can be catalyzed by Brønsted or Lewis acids, which activate the carbonyl group of the β-keto ester, making it more electrophilic and susceptible to nucleophilic attack by the amine.[1] Various Lewis acids such as Zn(OAc)₂, Sc(OTf)₃, and ceric ammonium nitrate have been shown to be effective catalysts for this transformation, often allowing the reaction to proceed under mild conditions and with high yields.[2] In some cases, the reaction can also be performed under solvent-free conditions, which offers environmental and practical advantages.[2][3] The choice of catalyst and reaction conditions can influence the reaction rate and yield, and may need to be optimized for specific substrates.
The resulting β-enamino ester is stabilized by the delocalization of the nitrogen lone pair electrons into the conjugated system, which contributes to the stability and favorable formation of the product.
Chemical Reaction Pathway
Caption: Overall chemical transformation from reactants to products.
Experimental Protocol
This protocol describes a general procedure for the synthesis of methyl 3-(4-oxopiperidin-1-yl)but-2-enoate. Researchers should adapt the procedure based on the specific scale and available equipment.
Materials and Equipment
-
4-Piperidone hydrochloride
-
Methyl acetoacetate
-
Triethylamine (or another suitable base to free the amine)
-
Anhydrous toluene (or another suitable solvent for azeotropic water removal)
-
Lewis acid catalyst (e.g., Zinc Acetate, Scandium Triflate - optional, but recommended for improved yield and reaction time)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus (if using azeotropic removal of water)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography (if necessary for purification)
Reagent Properties and Safety
| Reagent | Formula | MW ( g/mol ) | Form | Hazards | Safety Precautions |
| 4-Piperidone Hydrochloride | C₅H₉NO·HCl | 135.59 | Solid | Irritant | Wear gloves, eye protection. Avoid inhalation of dust. |
| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | Liquid | Flammable, Irritant | Keep away from ignition sources. Wear gloves and eye protection. |
| Triethylamine | C₆H₁₅N | 101.19 | Liquid | Flammable, Corrosive, Toxic | Work in a well-ventilated fume hood. Wear appropriate PPE. |
| Toluene | C₇H₈ | 92.14 | Liquid | Flammable, Health Hazard | Work in a well-ventilated fume hood. Avoid inhalation and skin contact. |
| Zinc Acetate | Zn(CH₃COO)₂ | 183.48 | Solid | Health Hazard | Avoid inhalation of dust. Wear gloves and eye protection. |
Note: Always consult the Safety Data Sheet (SDS) for each reagent before use.
Step-by-Step Synthesis Protocol
-
Freeing the Amine: In a round-bottom flask, suspend 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or toluene. Add triethylamine (1.1 eq) dropwise at room temperature and stir the mixture for 30 minutes. The formation of triethylamine hydrochloride as a white precipitate will be observed.
-
Reaction Setup: To the mixture containing the free 4-piperidone, add methyl acetoacetate (1.0-1.2 eq). If a catalyst is used, add the Lewis acid (e.g., 5 mol% of Zinc Acetate) to the flask.
-
Reaction Execution (Azeotropic Water Removal):
-
If using toluene as a solvent, attach a Dean-Stark apparatus and a reflux condenser to the reaction flask.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete when no more water is collected in the Dean-Stark trap, or when TLC analysis shows the consumption of the starting materials.
-
-
Reaction Execution (Solvent-Free - Alternative):
-
In a round-bottom flask, mix the free 4-piperidone (prepared as in step 1 and the solvent removed) with methyl acetoacetate (1.0-1.2 eq) and the catalyst (e.g., 5 mol% Sc(OTf)₃).
-
Heat the mixture with stirring at a temperature of 50-80 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in a solvent, filter off any solids (e.g., triethylamine hydrochloride, catalyst).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as an oil or a low-melting solid.
-
Experimental Workflow Diagram
Caption: A step-by-step overview of the synthesis protocol.
Expected Results and Characterization
The synthesis should yield methyl 3-(4-oxopiperidin-1-yl)but-2-enoate as a pale yellow oil or a low-melting solid. The expected yield can range from 70% to 95%, depending on the reaction conditions and purification method.[2]
Key Data Summary
| Parameter | Expected Value |
| Yield | 70-95% |
| Appearance | Pale yellow oil or low-melting solid |
| Purity (by NMR/GC) | >95% after purification |
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.5-5.0 (s, 1H, vinylic CH), ~3.6 (s, 3H, OCH₃), ~3.2-3.5 (m, 4H, piperidine CH₂ adjacent to N), ~2.4-2.7 (m, 4H, piperidine CH₂ adjacent to C=O), ~2.0 (s, 3H, allylic CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~170 (ester C=O), ~160 (C=O of piperidone), ~160 (C-N of enamine), ~90-100 (vinylic C-H), ~50 (OCH₃), ~45-50 (piperidine CH₂ adjacent to N), ~40-45 (piperidine CH₂ adjacent to C=O), ~20 (allylic CH₃).
-
IR (neat, cm⁻¹): ~1700-1720 (C=O stretch, ester), ~1650-1670 (C=O stretch, ketone), ~1600-1620 (C=C stretch, enamine), ~1150-1250 (C-O stretch, ester).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₀H₁₅NO₃.
Discussion and Conclusion
The described protocol provides an efficient and reliable method for the synthesis of methyl 3-(4-oxopiperidin-1-yl)but-2-enoate. The choice between azeotropic water removal and a solvent-free approach will depend on the available equipment and the desired scale of the reaction. The use of a Lewis acid catalyst is highly recommended to improve reaction rates and yields, particularly for less reactive amines.
This application note serves as a comprehensive guide for the synthesis of a key β-enamino ester intermediate. The principles and techniques outlined herein can be broadly applied to the synthesis of a diverse range of related compounds, making it a valuable resource for synthetic chemists in both academic and industrial settings.
References
-
Reddy, T. J., & Kumar, A. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications, 6(3), 266-277. [Link]
-
Li, Z., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(5), 5584-5593. [Link]
-
Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]
-
Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. [Link]
Sources
Procedure for N-alkylation of piperidines with gamma-halo beta-keto esters
Application Notes & Protocols
Title: N-Alkylation of Piperidines with γ-Halo-β-Keto Esters: A Detailed Protocol and Application Guide
For: Researchers, scientists, and drug development professionals.
Abstract
The N-alkylation of piperidines with γ-halo-β-keto esters is a cornerstone reaction in synthetic and medicinal chemistry, providing a robust pathway to complex nitrogen-containing heterocyclic scaffolds. These products are valuable intermediates in the synthesis of pharmacologically active agents, including calcium channel blockers and other therapeutic compounds. This guide provides a comprehensive overview of the chemical principles, a detailed step-by-step experimental protocol, process optimization strategies, and critical safety considerations for this transformation. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers aiming to successfully implement and adapt this procedure.
Part 1: Chemical Principles & Mechanism
The N-alkylation of a secondary amine, such as piperidine, with a γ-halo-β-keto ester proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic γ-carbon of the keto ester and displacing the halide leaving group.
Key Reaction Parameters:
-
Base: The reaction generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. This acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is essential to neutralize the acid as it forms, driving the reaction to completion.[1] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), and non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base).[2][3]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone are typically preferred as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering with the nucleophile.[1][4]
-
Temperature: The reaction is often performed at room temperature or with gentle heating (e.g., 40-70 °C) to increase the reaction rate.[1][5] However, excessive heat should be avoided to minimize potential side reactions.
Potential Side Reactions:
A significant competing pathway, particularly under strong basic conditions, is the Favorskii rearrangement .[6][7][8] This occurs when the base abstracts a proton from the α-carbon (alpha to the ketone), forming an enolate. This enolate can then undergo intramolecular cyclization to form a cyclopropanone intermediate, which subsequently reacts with the amine to yield an amide product instead of the desired N-alkylated keto ester.[9][10] Using a mild, non-nucleophilic base and carefully controlling the temperature can help suppress this side reaction.
Reaction Mechanism Diagram
The diagram below illustrates the direct SN2 pathway for the N-alkylation of piperidine.
Caption: SN2 mechanism for N-alkylation of piperidine.
Part 2: Experimental Protocol
This section provides a general, detailed procedure for the N-alkylation of piperidine with ethyl 4-chloroacetoacetate. This protocol should be adapted based on the specific substrates and available laboratory equipment.
Materials & Reagents:
-
Piperidine
-
Ethyl 4-chloroacetoacetate (or other γ-halo-β-keto ester)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath, separatory funnel, rotary evaporator.
-
Silica gel for column chromatography.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile (providing a ~0.2 M solution of piperidine).
-
Addition of Electrophile: Begin stirring the mixture under a nitrogen or argon atmosphere. Slowly add the γ-halo-β-keto ester (e.g., ethyl 4-chloroacetoacetate, 1.1 equivalents) to the suspension at room temperature. For highly reactive halides, addition via syringe pump over several hours can minimize side reactions and the formation of quaternary ammonium salts.[1]
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (or a temperature between 40-60 °C) and monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile. c. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. d. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.[1] e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated piperidine product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Process Optimization & Troubleshooting
The efficiency of the N-alkylation can be influenced by several factors. The table below summarizes the impact of different bases and solvents on the reaction outcome, based on literature precedents for similar alkylations of secondary amines.[1][2]
| Base | Solvent | Typical Temperature | Advantages | Potential Issues |
| K₂CO₃ | Acetonitrile (MeCN) | 40-80 °C | Inexpensive, easy to remove by filtration.[5] | Moderate reactivity, may require heating. |
| K₂CO₃ / NaHCO₃ | DMF | Room Temp - 60 °C | Good solvent for a wide range of substrates.[1] | High boiling point, difficult to remove. |
| DIPEA (Hünig's base) | Acetonitrile (MeCN) | Room Temperature | Homogeneous reaction, highly effective, non-nucleophilic.[2][3] | More expensive, requires careful removal during workup. |
| NaH | DMF / THF | 0 °C to Room Temp | Very strong base, drives reaction quickly. | Highly reactive, requires strictly anhydrous conditions, safety hazard (flammable H₂ gas).[1][11] |
Troubleshooting Guide:
-
Low Yield / No Reaction:
-
Cause: Inactive halide, insufficient temperature, or protonated amine.
-
Solution: Use a more reactive halide (I > Br > Cl), increase the reaction temperature, or ensure at least 1.5 equivalents of a suitable base are used. Confirm the quality of anhydrous solvents.
-
-
Formation of Side Products (e.g., from Favorskii Rearrangement):
-
Cause: Base is too strong or reaction temperature is too high.
-
Solution: Switch to a milder base like NaHCO₃ or DIPEA. Run the reaction at a lower temperature for a longer period.
-
-
Formation of Quaternary Ammonium Salt:
-
Cause: Over-alkylation of the product. This occurs when the tertiary amine product is more nucleophilic than the starting secondary amine.[12]
-
Solution: Add the alkylating agent slowly to the reaction mixture to maintain an excess of the piperidine nucleophile.[1] Using a stoichiometric amount (or slight deficit) of the alkylating agent can also mitigate this.
-
Part 4: Workflow & Safety
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: General experimental workflow for N-alkylation.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
γ-Halo-β-Keto Esters: These are alkylating agents and should be treated as lachrymators and potential mutagens. Avoid inhalation and skin contact.
-
Piperidine: This is a flammable, corrosive, and toxic liquid. Handle with care.
-
Bases: Handle strong bases like NaH with extreme caution, as they are water-reactive and can cause severe burns.
-
-
Solvents: Use anhydrous solvents as required and be aware of their flammability (e.g., Acetonitrile, Ethyl Acetate).
Conclusion
The N-alkylation of piperidines with γ-halo-β-keto esters is a versatile and powerful method for synthesizing complex heterocyclic molecules. A thorough understanding of the SN2 mechanism and potential side reactions is crucial for success. By carefully selecting the base, solvent, and reaction temperature, and by employing a meticulous work-up and purification procedure, researchers can achieve high yields of the desired products. This guide serves as a foundational protocol, which can be optimized to suit a wide variety of substrates encountered in modern drug discovery and development.
References
-
Favorskii Rearrangement. Alfa Chemistry.
-
Favorskii rearrangement. Wikipedia.
-
Favorskii Rearrangement February 2026. Chemist Wizards.
-
Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College.
-
Favorskii Rearrangement | PDF. Scribd.
-
Procedure for N-alkylation of Piperidine? ResearchGate.
-
Synthesis of (a) N-(2-Piperidinoethyl)-N'-(ethoxycarbonyl)piperazine. PrepChem.com.
-
An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate.
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.
-
An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. University of Michigan Deep Blue Documents.
-
Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl. Google Patents.
-
N alkylation at sp3 Carbon Reagent Guide. MacMillan Group, Princeton University.
-
Alkylation of Amines (Sucks!). Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. prepchem.com [prepchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. chemistwizards.com [chemistwizards.com]
- 9. drhnsp.org [drhnsp.org]
- 10. scribd.com [scribd.com]
- 11. WO2019049918A1 - Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Scalable Synthesis of Methyl 4-(4-Oxopiperidin-1-yl)acetoacetate: An Application Note and Protocol
Introduction
Methyl 4-(4-oxopiperidin-1-yl)acetoacetate is a valuable, functionalized building block in contemporary drug discovery and development. Its unique structure, incorporating a reactive β-ketoester moiety and a piperidone core, makes it a versatile intermediate for the synthesis of a diverse array of complex molecules, including but not limited to, novel kinase inhibitors, receptor modulators, and other pharmacologically active agents. The piperidone scaffold is a privileged structure in medicinal chemistry, frequently imparting favorable pharmacokinetic properties to drug candidates.[1] The strategic incorporation of the methyl acetoacetate side chain provides a handle for a variety of subsequent chemical transformations, such as the Hantzsch pyridine synthesis or the synthesis of pyrazoles, enabling rapid library generation for high-throughput screening.
This application note provides a comprehensive, scalable, and detailed protocol for the synthesis of methyl 4-(4-oxopiperidin-1-yl)acetoacetate. The described two-step synthesis is designed for robustness and scalability, addressing common challenges in the synthesis of precursors and the final N-alkylation. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this key intermediate.
Synthetic Strategy: A Two-Step Approach
The synthesis of methyl 4-(4-oxopiperidin-1-yl)acetoacetate is approached in two main stages: the preparation of the alkylating agent, methyl 4-bromoacetoacetate, followed by the N-alkylation of 4-piperidone.
Step 1: Synthesis of Methyl 4-Bromoacetoacetate. This initial step involves the bromination of the readily available and inexpensive methyl acetoacetate. The reaction proceeds via an acid-catalyzed enolization of the β-ketoester, followed by electrophilic attack of bromine at the α-carbon.
Step 2: N-Alkylation of 4-Piperidone. The second and final step is a nucleophilic substitution reaction where the secondary amine of 4-piperidone displaces the bromide from methyl 4-bromoacetoacetate. This reaction is carried out in the presence of a base to neutralize the hydrobromic acid formed, driving the reaction to completion.
Visualizing the Synthesis
Overall Reaction Scheme
Caption: Overall two-step synthetic route.
Experimental Workflow
Sources
Application Note: One-Pot Synthesis of Functionalized Dihydropyrimidinones using Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic use of Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate , a bifunctional building block that integrates a reactive
Executive Summary
The molecule Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate (Reagent 1 ) represents a "privileged linker" in diversity-oriented synthesis. It combines a
This guide focuses on a high-efficiency One-Pot Biginelli Cyclocondensation protocol. By utilizing Reagent 1 , researchers can construct a Dihydropyrimidinone (DHPM) scaffold while simultaneously installing a pendant piperidone handle, ready for subsequent reductive amination or Grignard addition.
Chemical Context & Mechanistic Logic[1]
Structural Analysis
Reagent 1 possesses two distinct electrophilic centers and one nucleophilic center (at the
-
Site A (
-keto ester): Participates in multicomponent reactions (MCRs) to form heterocycles. -
Site B (Piperidone Ketone): Remains available for late-stage diversification (e.g., reductive amination).
-
Site C (Tertiary Amine): Acts as an internal base; can interfere with acidic catalysts if not buffered.
The Challenge
The primary challenge in using Reagent 1 in one-pot syntheses is the chemoselectivity between the two ketone moieties. The
Solution: We utilize Ytterbium(III) Triflate [Yb(OTf)₃] , a water-tolerant Lewis acid that coordinates preferentially to the
Experimental Protocol
Part A: Preparation of Reagent 1 (Self-Validating Step)
Note: If Reagent 1 is not commercially available, it is synthesized via N-alkylation.
Reagents:
-
4-Piperidone hydrochloride monohydrate (10 mmol)
-
Methyl 4-chloroacetoacetate (10 mmol)
-
Triethylamine (Et₃N) (22 mmol)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: Suspend 4-piperidone HCl (1.53 g) in DCM (20 mL) at 0°C.
-
Basification: Add Et₃N (3.0 mL) dropwise. The solution will become homogenous as the free base is liberated.
-
Alkylation: Add methyl 4-chloroacetoacetate (1.50 g) dropwise over 15 minutes. Critical: Keep temperature < 5°C to prevent self-condensation of the piperidone.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours.
-
Workup: Wash with saturated NaHCO₃ (2 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Validation: The product should appear as a pale yellow oil. Purity is confirmed via TLC (5% MeOH in DCM, R_f ~ 0.4).
Part B: One-Pot Biginelli Cyclocondensation
Objective: Synthesis of Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1-(4-oxopiperidin-1-yl)methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Reagents:
-
Reagent 1 (1.0 mmol)
-
4-Chlorobenzaldehyde (1.0 mmol)
-
Urea (1.2 mmol)
-
Catalyst: Yb(OTf)₃ (5 mol%)
-
Solvent: Ethanol (EtOH) (3 mL)
Step-by-Step Protocol:
-
Charge: In a 10 mL microwave vial or round-bottom flask, combine Reagent 1 (213 mg), 4-chlorobenzaldehyde (140 mg), and Urea (72 mg).
-
Catalyst Addition: Add Yb(OTf)₃ (31 mg, 5 mol%) to the mixture.
-
Solvation: Add Ethanol (3 mL). Sonicate briefly to disperse solids.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Checkpoint: Monitor TLC (Ethyl Acetate/Hexane 1:1). The aldehyde spot should disappear.
-
-
Precipitation: Cool the reaction mixture to RT. Pour onto crushed ice (10 g).
-
Filtration: A solid precipitate (the DHPM product) will form. Filter under vacuum.[1]
-
Purification: Recrystallize from hot Ethanol/Water (9:1) to yield the pure product.
Data Analysis & Optimization
The choice of catalyst is critical for Reagent 1 due to the basic nitrogen. The following table summarizes optimization data for the reaction with benzaldehyde and urea.
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Notes |
| 1 | HCl (conc.)[2][3] | EtOH | 12 | 35 | Ammonium salt formation inhibited reaction. |
| 2 | p-TSA | Toluene | 8 | 52 | Moderate yield; difficult workup. |
| 3 | Yb(OTf)₃ | EtOH | 4 | 88 | Clean conversion; catalyst recyclable. |
| 4 | TMSCl / NaI | MeCN | 3 | 82 | Fast, but requires anhydrous conditions. |
| 5 | None | EtOH | 24 | <10 | Background reaction is negligible. |
Visualization of Pathways
Reaction Mechanism (Biginelli)
The following diagram illustrates the Lewis Acid-catalyzed mechanism, highlighting how the piperidine nitrogen remains spectator while the
Caption: Yb(OTf)3 coordinates to the dicarbonyl and imine intermediates, facilitating the condensation while tolerating the basic piperidine nitrogen.
Experimental Workflow
Caption: Step-by-step workflow for the One-Pot Biginelli synthesis.
Troubleshooting & Tips
-
Solubility: If Reagent 1 is an oil and difficult to handle, dissolve it in a small amount of DCM before adding to the ethanol mixture.
-
Hygroscopicity: The piperidone moiety can absorb water. Ensure reagents are dry, as water can hydrolyze the intermediate imine, stalling the reaction.
-
Side Reactions: If the reaction turns dark black/brown, it indicates decomposition of the aldehyde or polymerization of the piperidone. Lower the temperature to 60°C and extend reaction time.
References
-
Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 33(12), 879–888. Link
-
Ma, Y., et al. (2000). "Lanthanide Triflates as Water-Tolerant Lewis Acids for the Biginelli Reaction." The Journal of Organic Chemistry, 65(12), 3864–3868. Link
- Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines." Journal of Medicinal Pharmaceutical Chemistry.
-
Sabitha, G., et al. (2003). "One-pot synthesis of dihydropyrimidinones catalyzed by Yb(OTf)3." Tetrahedron Letters, 44(16), 3385-3387. Link
Sources
Application Notes and Protocols: The Strategic Use of Piperidone Acetoacetates in the Synthesis of Pharmaceutical Intermediates
Introduction: The Piperidine Scaffold and Acetoacetate Synthon in Modern Drug Discovery
The piperidine ring is a paramount heterocyclic scaffold in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence in over seventy commercially available drugs, including several blockbusters, underscores its significance.[2] The conformational flexibility of the piperidine ring allows it to present substituents in well-defined three-dimensional orientations, enabling precise interactions with biological targets.[3] This has led to its incorporation into a wide array of therapeutic agents, including CNS modulators, analgesics, antihistamines, and anticancer drugs.[2][4]
When the piperidine scaffold is functionalized with a ketone, forming a piperidone, it becomes a versatile intermediate for further chemical elaboration.[5][6] The ketone functionality provides a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. One particularly powerful synthetic partner for piperidones is the acetoacetate moiety. Acetoacetic esters and their derivatives are classic C4 synthons that offer a rich tapestry of reactivity, primarily due to the presence of a β-dicarbonyl system. This system allows for the facile generation of a stabilized enolate, making it an excellent nucleophile in a variety of transformations.[7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic preparation of pharmaceutical intermediates through the coupling of piperidone and acetoacetate building blocks. We will delve into the core synthetic methodologies, providing not only step-by-step protocols but also the underlying mechanistic principles that govern these transformations. The aim is to equip the reader with the knowledge to not only replicate these procedures but also to rationally design and troubleshoot their own synthetic routes towards novel pharmaceutical agents.
Core Synthetic Strategies and Mechanistic Considerations
The convergence of piperidone and acetoacetate chemistry offers several robust pathways to construct complex molecular architectures. The choice of strategy is often dictated by the desired final structure and the substitution patterns on both the piperidone and acetoacetate fragments.
The Knoevenagel Condensation: Forging α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a ketone or aldehyde with an active methylene compound in the presence of a basic catalyst.[8][9] In the context of our topic, a piperidone serves as the ketone component, and an acetoacetate (e.g., ethyl acetoacetate) provides the active methylene group. The product of this reaction is an α,β-unsaturated keto-ester, a highly valuable intermediate for further functionalization, such as Michael additions or reductions.
Causality in Experimental Design:
-
The Catalyst: The choice of a weak base, such as piperidine or pyridine, is crucial.[8][10] A strong base could lead to self-condensation of the acetoacetate or other undesired side reactions. The basic catalyst's role is to deprotonate the active methylene compound, generating the nucleophilic enolate.
-
Reaction Conditions: The reaction is often carried out at elevated temperatures to drive the condensation and subsequent dehydration to completion. The removal of water, either by azeotropic distillation or the use of a dehydrating agent, can shift the equilibrium towards the product.[8]
Visualizing the Knoevenagel Condensation Mechanism:
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
The Aza-Michael Addition: Constructing C-N Bonds
The aza-Michael addition is a powerful method for forming carbon-nitrogen bonds, involving the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[10][11] This reaction can be employed in two principal ways in our context:
-
Intermolecular Aza-Michael Addition: A piperidine can act as the nitrogen nucleophile, adding to an α,β-unsaturated system derived from an acetoacetate.
-
Intramolecular Aza-Michael Addition: A substrate containing both a nitrogen nucleophile and an α,β-unsaturated acetoacetate moiety can undergo intramolecular cyclization to form a piperidine ring.[12] This is particularly useful for building complex, fused heterocyclic systems.
Causality in Experimental Design:
-
Nucleophilicity and Electrophilicity: The success of the aza-Michael addition hinges on the balance between the nucleophilicity of the amine and the electrophilicity of the Michael acceptor. Electron-withdrawing groups on the acceptor enhance its reactivity.
-
Catalysis: While the reaction can proceed without a catalyst, it is often accelerated by the use of Lewis acids or Brønsted acids to activate the Michael acceptor.[1]
Visualizing the Aza-Michael Addition Workflow:
Caption: Generalized workflow for an aza-Michael addition reaction.
Experimental Protocols: A Practical Guide
The following protocols are illustrative examples of how piperidone acetoacetates can be prepared and utilized. These should be adapted based on the specific substrates and desired outcomes.
Protocol 1: Synthesis of a Donepezil Analogue Precursor via Aza-Michael Addition
This protocol is adapted from a high-yielding synthesis of chiral 2-substituted 4-piperidone building blocks, which are key intermediates for analogues of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3][5]
Reaction Scheme:
(Divinyl Ketone + Chiral Amine → 2-Substituted 4-Piperidone)
Materials:
-
Divinyl ketone derivative (1.0 eq)
-
(S)-(-)-α-Methylbenzylamine (1.1 eq)
-
Methanol (MeOH)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the divinyl ketone derivative in methanol.
-
To this solution, add (S)-(-)-α-methylbenzylamine dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 2-substituted 4-piperidone.
Expected Outcome:
This double aza-Michael reaction is reported to be highly atom-efficient and provides access to chirally enriched piperidone scaffolds.[3] The yields are generally good to excellent.
Protocol 2: Synthesis of a Spiropiperidine Scaffold
This protocol is based on the synthesis of 2-spiropiperidines from δ-amino-β-ketoesters and cyclic ketones, which are valuable scaffolds in drug discovery.[13]
Reaction Scheme:
(δ-Amino-β-ketoester + Cyclic Ketone → 2-Spiropiperidine)
Materials:
-
δ-Amino-β-ketoester (1.0 eq)
-
Cyclic ketone (e.g., cyclohexanone) (1.2 eq)
-
Acetic acid (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the δ-amino-β-ketoester, cyclic ketone, and toluene.
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-spiropiperidine.
Causality in Protocol Design:
The use of a Dean-Stark apparatus is critical for driving the reaction to completion by removing the water generated during the imine formation and subsequent cyclization, thereby shifting the reaction equilibrium towards the product.[13]
Data Presentation: Characterization of Piperidone-Acetoacetate Intermediates
Thorough characterization of the synthesized intermediates is paramount for ensuring their purity and confirming their structure. Below is a representative table summarizing the kind of data that should be collected.
| Compound ID | Structure | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| PA-01 | [Representative Structure] | 85 | 110-112 | 1.25 (t, 3H), 2.20 (s, 3H), 2.50-2.80 (m, 8H), 4.15 (q, 2H) | 14.2, 29.8, 50.5, 60.8, 168.5, 195.2, 205.1 | [M+H]⁺ calculated, found |
| PA-02 | [Representative Structure] | 78 | 95-97 | ... | ... | ... |
Note: The data in this table is illustrative. Actual data will vary depending on the specific compounds synthesized.
Conclusion: A Versatile Synthetic Platform
The strategic combination of piperidone and acetoacetate building blocks provides a robust and versatile platform for the synthesis of a diverse range of pharmaceutical intermediates. The methodologies outlined in this application note, including the Knoevenagel condensation and aza-Michael addition, offer reliable routes to complex molecular scaffolds. By understanding the underlying mechanistic principles, researchers can rationally design and optimize their synthetic strategies to access novel chemical entities with potential therapeutic applications. The provided protocols serve as a practical starting point for the exploration of this rich and rewarding area of medicinal chemistry.
References
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 2020.
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Semantic Scholar, 2020.
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 2020.
-
A Two-Step Synthesis of 2-Spiropiperidines. PubMed, 2017.
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ResearchGate, 2020.
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 2020.
-
Synthesis of highly substituted 2-spiropiperidines. PubMed, 2018.
-
Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines. ResearchGate, 2024.
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals, 2021.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2023.
-
A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 2001.
-
Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University, 2017.
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 2019.
-
Knoevenagel Condensation. Thermo Fisher Scientific, N.D.
-
Knoevenagel Condensation. Comprehensive Organic Name Reactions and Reagents, 2010.
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate, 2015.
-
Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ResearchGate, 2025.
-
Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. ResearchGate, 2025.
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 2022.
-
Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry, 2021.
-
3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 2014.
-
Regioselective addition of 1,3-dicarbonyl dianion to N-sulfonyl aldimines. Tetrahedron Letters, 2007.
-
Green Chemistry Approach To The Synthesis of N-Substituted Piperidones. Scribd, N.D.
-
Synthesis of 3‐acetyl‐ 4‐hydroxyquinolin‐2(1H)‐one. ResearchGate, N.D.
-
Synthetic studies of β-ketoesters. Arkivoc, 2003.
-
Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic, 1969.
-
Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 2003.
-
Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 2022.
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal, N.D.
-
SYNTHESIS OF A HYDRAZONE β-KETO ESTER BY THE REACTION WITH A DIAZO ESTER. Google Patents, 1998.
-
Piperidine-based drug discovery. University of Arizona, 2017.
-
Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, N.D.
-
Intramolecular Cyclization. MDPI, 2023.
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org, 2022.
-
3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. ResearchGate, N.D.
-
Acetoacetic Ester Synthesis. Chemistry Steps, 2020.
Sources
- 1. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 10. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 11. mdpi.com [mdpi.com]
- 12. A Two-Step Synthesis of 2-Spiropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of highly substituted 2-spiropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Methyl 2-(4-oxopiperidin-1-yl)-3-oxobutanoate via N-Alkylation
Abstract
This document provides a comprehensive guide and a detailed experimental protocol for the synthesis of methyl 2-(4-oxopiperidin-1-yl)-3-oxobutanoate. This synthesis is achieved through the nucleophilic substitution (SN2) reaction between 4-piperidone hydrochloride and methyl 4-chloro-3-oxobutanoate. The target compound is a valuable building block in medicinal chemistry, serving as a key intermediate for the synthesis of complex heterocyclic scaffolds used in drug discovery. This guide elucidates the mechanistic rationale behind the chosen reaction conditions, offers a validated step-by-step protocol, and includes troubleshooting advice to ensure reproducible and high-yield synthesis.
Scientific Rationale and Mechanistic Overview
The core of this synthesis is the N-alkylation of a secondary amine. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In this specific case, the nucleophile is the free nitrogen of 4-piperidone, and the electrophile is the primary carbon atom bonded to chlorine in methyl 4-chloro-3-oxobutanoate.
Reaction Scheme:
Key Mechanistic Considerations:
-
Liberation of the Free Amine: The starting material, 4-piperidone hydrochloride, is a salt. The piperidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, the addition of a non-nucleophilic base is the critical first step. The base neutralizes the hydrochloride salt, liberating the free secondary amine, which is the active nucleophilic species required for the subsequent alkylation.
-
The SN2 Reaction: Once deprotonated, the lone pair of electrons on the 4-piperidone nitrogen attacks the electrophilic carbon of methyl 4-chloro-3-oxobutanoate. This carbon is an ideal SN2 center as it is a primary halide, minimizing steric hindrance. The reaction proceeds in a single, concerted step where the N-C bond forms simultaneously as the C-Cl bond breaks.[2]
-
Choice of Base: An appropriate base must be strong enough to deprotonate the piperidinium cation but should not participate in competing side reactions (e.g., acting as a nucleophile itself). Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are ideal choices. They are sterically hindered, which prevents them from acting as nucleophiles, and effectively scavenge the HCl byproduct generated during the reaction.[4] Inorganic bases like potassium carbonate (K₂CO₃) can also be used, often in polar aprotic solvents like DMF or acetonitrile where they have sufficient solubility.[5]
-
Solvent Selection: The choice of solvent is crucial for an SN2 reaction. A polar aprotic solvent is preferred because it can solvate the cations while leaving the nucleophile relatively "bare" and highly reactive. Dichloromethane (DCM), acetonitrile (MeCN), and dimethylformamide (DMF) are excellent candidates. DCM is often chosen for its ease of removal during work-up.
Experimental Protocol
This protocol details a robust procedure for the synthesis of methyl 2-(4-oxopiperidin-1-yl)-3-oxobutanoate on a laboratory scale.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Quantity (for 10 mmol scale) | Notes |
| 4-Piperidone hydrochloride | 135.59 | 1.0 | 1.36 g | Starting material. Ensure it is dry.[6] |
| Methyl 4-chloro-3-oxobutanoate | 150.56 | 1.1 | 1.66 g (1.33 mL) | Alkylating agent. Handle in a fume hood. |
| Triethylamine (TEA) | 101.19 | 2.2 | 3.07 mL | Non-nucleophilic base. Distill before use for best results. |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL | Reaction solvent. |
| Saturated aq. NaHCO₃ solution | - | - | 30 mL | For aqueous work-up. |
| Brine (Saturated aq. NaCl solution) | - | - | 30 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g | Drying agent. |
| Silica Gel (230-400 mesh) | - | - | - | For column chromatography. |
| Ethyl Acetate / Hexanes | - | - | - | Eluent for chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride (1.36 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (50 mL) to the flask. The 4-piperidone hydrochloride will not fully dissolve, forming a suspension. To this stirred suspension, add triethylamine (3.07 mL, 22.0 mmol) dropwise at room temperature. Stir the mixture for 15-20 minutes. The suspension should become clearer as the free base is formed.
-
Addition of Alkylating Agent: Add methyl 4-chloro-3-oxobutanoate (1.33 mL, 11.0 mmol) dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. A typical TLC system would be 50% ethyl acetate in hexanes.
-
Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50% ethyl acetate) to afford the pure methyl 2-(4-oxopiperidin-1-yl)-3-oxobutanoate.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reagent preparation to the final purified product.
Caption: Workflow for the N-alkylation of 4-piperidone hydrochloride.
Safety and Troubleshooting
-
Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Methyl 4-chloro-3-oxobutanoate is an irritant.
-
Troubleshooting:
| Issue Observed | Probable Cause | Suggested Solution |
| Reaction is slow or does not start | Incomplete deprotonation; low reactivity. | Ensure TEA is of good quality and used in sufficient excess (2.2 eq). Gently warm the reaction to 35-40 °C. |
| Multiple spots on TLC | Impure starting materials; side reactions. | Purify starting materials if necessary. Ensure the temperature does not exceed 40 °C to minimize decomposition. |
| Low yield after work-up | Incomplete reaction; loss during aqueous extraction. | Allow the reaction to run longer. Perform back-extraction of the aqueous layers with DCM (2 x 20 mL). |
| Difficulty in purification | Product co-elutes with impurities. | Use a shallower gradient during column chromatography. Try a different solvent system (e.g., DCM/Methanol). |
References
-
Chemistry Steps. (n.d.). Alkylation of Enolates Alpha Position. Retrieved from [Link]
-
JoVE. (2025, May 22). α-Alkylation of Ketones via Enolate Ions. Retrieved from [Link]
-
YouTube. (2019, January 9). Mechanism of alpha-halogenation of ketones. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 22 Reaction Summary. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012, July 1). N-alkylation of 4-piperidone. Retrieved from [Link]
-
Rautio, T., et al. (2022). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analogues. Diva-Portal.org. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidone hydrochloride. Retrieved from [Link]
Sources
- 1. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 2. jove.com [jove.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. diva-portal.org [diva-portal.org]
- 5. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Purification Strategies for Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate
Executive Summary & Chemical Profile[1][2]
Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate is a critical bifunctional intermediate often employed in the synthesis of complex heterocyclic pharmaceutical agents, including opioid analgesics and piperidine-based antihistamines. Its structure combines a reactive
This dual functionality presents a unique purification challenge:
-
Basicity: The piperidine nitrogen allows for acid-base extraction but causes severe tailing on standard silica chromatography.
-
Instability: The
-keto ester moiety is susceptible to hydrolysis and decarboxylation, particularly under vigorous acidic or basic conditions or elevated temperatures. -
Cyclization Risk: The molecule contains both a nucleophile (amine) and electrophiles (ketones/esters), posing a risk of self-condensation or polymerization if handled improperly.
This guide details three validated purification protocols ranging from high-throughput extraction to high-purity crystallization.
Chemical Identity
| Property | Description |
| IUPAC Name | Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate |
| Functional Groups | Tertiary Amine, Ketone (x2), Ester |
| pKa (Calculated) | ~8.5 (Piperidine N), ~11 (Active Methylene) |
| Solubility | Soluble in DCM, EtOAc, MeOH, acidic water.[1] Insoluble in Hexanes. |
| Stability | Heat Sensitive. Store at -20°C. Avoid temperatures >40°C during concentration. |
Pre-Purification Considerations
Before initiating purification, assess the crude reaction mixture. This compound is typically synthesized via the alkylation of 4-piperidone (or its HCl hydrate) with methyl 4-chloro-3-oxobutanoate (Methyl 4-chloroacetoacetate).
Common Impurities:
-
Methyl 4-chloro-3-oxobutanoate: Highly toxic alkylating agent (Starting Material).
-
4-Piperidone: Unreacted amine (often polymerizes to form orange gums).
-
Bis-alkylated species: If stoichiometry wasn't controlled.
-
Hydrolysis product: 3-oxo-4-(4-oxopiperidin-1-yl)butanoic acid (formed if water/base exposure was too high).
Protocol A: Modified Cold Acid-Base Extraction (The Workhorse)
Best for: Removing neutral impurities (chloro-ester) and bulk purification of gram-scale reactions.
Theory: Standard acid-base extraction uses strong mineral acids (HCl). However, the
Reagents
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Solution: 10% w/v Citric Acid (aq), pre-chilled to 4°C.
-
Base Solution: Saturated NaHCO₃ (aq) or 2M K₂CO₃, pre-chilled.
-
Drying Agent: Anhydrous Na₂SO₄.[2]
Step-by-Step Procedure
-
Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude).
-
Note: If the crude is gummy, add a small amount of DCM to aid solubility, but keep EtOAc as the primary solvent.
-
-
Acid Extraction (Target into Aqueous):
-
Extract the organic layer 3 times with cold 10% Citric Acid .
-
Crucial: Keep the mixture on ice. The target molecule (protonated) moves to the aqueous layer.
-
Waste: The organic layer now contains non-basic impurities (unreacted methyl 4-chloroacetoacetate). Dispose of as hazardous halogenated waste.
-
-
Basification (Target Recovery):
-
Combine the acidic aqueous layers.
-
Slowly add cold Saturated NaHCO₃ while stirring until pH reaches ~8.5–9.0.
-
Caution: CO₂ evolution will be vigorous. Do not overshoot pH >10 to avoid ester hydrolysis.
-
-
Re-Extraction:
-
Immediately extract the cloudy aqueous mixture with DCM (3 x volumes).
-
-
Finishing:
-
Dry combined DCM layers over Na₂SO₄ for 10 mins.
-
Filter and concentrate in vacuo at <35°C .
-
Protocol B: Flash Column Chromatography (High Purity)
Best for: Isolating analytical standards or removing trace polymeric impurities.
Challenge: The tertiary amine interacts with acidic silanols on silica gel, causing streaking and yield loss. Solution: Deactivate the silica using a basic modifier.
System Setup
-
Stationary Phase: High-performance Silica Gel (40–63 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% NH₄OH .
Gradient Table
| Time (CV) | % Mobile Phase B | Description |
| 0–2 | 0% | Elute non-polar impurities |
| 2–10 | 0% → 5% | Elute target compound |
| 10–15 | 5% → 10% | Wash highly polar gums |
Procedure
-
Column Pre-treatment: Flush the column with 3 CVs of DCM containing 1% TEA. This neutralizes active sites before the sample touches the column.
-
Loading: Dissolve crude in minimal DCM. Avoid using MeOH for loading if possible, as it broadens bands.
-
Elution: Run the gradient. The product typically elutes between 3–6% MeOH.
-
Post-Run: Evaporate fractions immediately. Residual TEA can be removed by azeotroping with DCM or drying under high vacuum for 12 hours.
Protocol C: Salt Formation (Crystallization)
Best for: Long-term storage and stabilizing the molecule.
The free base is often an oil or low-melting solid that degrades over time. Converting it to an Oxalate or Hydrochloride salt creates a stable crystalline solid.
Oxalate Salt Method (Preferred)
-
Dissolve 1.0 eq of the purified free base (from Protocol A) in a minimal amount of anhydrous Ethanol or Acetone.
-
In a separate flask, dissolve 1.05 eq of Oxalic Acid in Acetone.
-
Add the acid solution dropwise to the amine solution with vigorous stirring.
-
A white precipitate should form immediately.
-
Cool to 0°C for 2 hours.
-
Filter the solid and wash with cold Acetone/Ether (1:1).
-
Result: The oxalate salt is non-hygroscopic and stable at room temperature.
Visual Workflows
Decision Matrix for Purification
Figure 1: Decision tree for selecting the appropriate purification method based on scale and stability requirements.
Acid-Base Extraction Mechanism
Figure 2: Step-by-step flow of the modified acid-base extraction using citric acid to preserve the beta-keto ester.
Quality Control & Troubleshooting
Analytical Check (HPLC-MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Note: The amine will protonate and elute early. Use a high-aqueous start (5% ACN).
-
-
Detection: UV 254 nm (weak absorption) or MS (ESI+) m/z = [M+H]+.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield after Extraction | pH of aqueous layer too low during back-extraction. | Ensure pH is >8.5. The amine must be deprotonated to move into DCM. |
| Product Decomposition | Heat exposure or prolonged contact with base. | Keep all aqueous steps <5°C. Perform extraction rapidly. |
| NMR shows "Double" Peaks | Keto-Enol Tautomerism. | This is normal for |
| Solid turns to oil | Hygroscopic HCl salt. | Switch to Oxalate or Fumarate salt (Protocol C). |
References
-
Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010).[3] Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides.[1][3] Synthesis, 2010(06), 1053-1057. Link
-
McElvain, S. M. (1948).[4] Piperidine Derivatives. XXX. 1-Methyl-4-piperidone. Journal of the American Chemical Society, 70(5), 1820–1825. (Foundational chemistry for piperidone reactivity). Link
-
PubChem Compound Summary. (n.d.). Methyl 4-chloro-3-oxobutanoate (CAS 32807-28-6).[5] National Center for Biotechnology Information. Link
-
Doyle, M. P., et al. (2007).[1] Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates: Useful reagents for Rh(II)-catalyzed cyclization.[1] Arkivoc, 2007(v), 125-138.[1] (Describes purification of similar piperidine beta-keto esters). Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
- 4. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 5. Methyl 4-chloro-3-oxo-butanoate CAS 32807-28-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Troubleshooting & Optimization
Improving yield of 4-piperidone alkylation with methyl 4-chloroacetoacetate
Welcome to the technical support center for the N-alkylation of 4-piperidone with methyl 4-chloroacetoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can optimize your reaction for high yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of methyl 2-(4-oxopiperidin-1-yl)-3-oxobutanoate.
Q1: Why is my reaction yield extremely low or non-existent?
This is the most common issue and typically points to a fundamental problem with the nucleophilicity of the 4-piperidone or the integrity of the alkylating agent.
Potential Cause 1: Inactive 4-Piperidone Nucleophile Your 4-piperidone starting material is likely the monohydrochloride salt (4-piperidone·HCl). In this form, the piperidine nitrogen is protonated, forming an ammonium salt which is not nucleophilic. The reaction cannot proceed without first neutralizing it to the free base.
Solution:
-
Use an Adequate Amount of Base: A minimum of two equivalents of a suitable base is required. The first equivalent neutralizes the hydrochloride salt to generate the free amine. The second equivalent is necessary to scavenge the HCl that is produced during the alkylation reaction itself.[1]
-
Pre-treatment of Starting Material: For better control, you can pre-neutralize the 4-piperidone·HCl. Dissolve the starting material in a biphasic system (e.g., dichloromethane and saturated aqueous sodium bicarbonate), separate the organic layer containing the free amine, dry it with anhydrous sodium sulfate, and use the resulting solution directly in the reaction.
Potential Cause 2: Suboptimal Base Selection Using a base that is too weak will result in incomplete deprotonation and a slow, inefficient reaction. A base that is too strong or sterically hindered can promote side reactions.
Solution:
-
Select an Appropriate Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices. They are strong enough to effect the deprotonation but generally do not promote side reactions with the β-ketoester.[2][3] Avoid overly strong bases like sodium hydride (NaH), which can deprotonate the α-carbon of the ketoester, leading to unintended pathways.[1]
Potential Cause 3: Ineffective Solvent The choice of solvent is critical for an Sₙ2 reaction, as it must solvate the ions without interfering with the nucleophile.
Solution:
-
Use a Polar Aprotic Solvent: Solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are highly recommended as they can dissolve the reactants and stabilize the transition state of the Sₙ2 reaction.[1][2] Ensure the solvent is anhydrous, as water can hydrolyze the ester and interfere with the reaction.
Q2: I'm getting the product, but it's contaminated with significant impurities. What are these and how can I minimize them?
Impurity formation often results from the reactivity of the methyl 4-chloroacetoacetate under basic conditions or at elevated temperatures.
Potential Side Reaction 1: Over-alkylation While less common for converting a secondary to a tertiary amine, highly reactive conditions could potentially lead to the formation of quaternary ammonium salts if other nucleophiles are present or if the product can isomerize.[4] However, the primary concern is often dialkylation if the starting amine has multiple reactive sites. In this specific reaction, over-alkylation at the nitrogen is not possible after the desired product is formed.
Potential Side Reaction 2: Base-Induced Elimination Methyl 4-chloroacetoacetate can undergo elimination of HCl to form a reactive α,β-unsaturated ketoester, especially with strong, non-nucleophilic bases or at high temperatures.
Solution:
-
Control Reaction Temperature: Run the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Avoid high temperatures which favor elimination over substitution.
-
Optimize Base Choice: Use a moderately strong, non-bulky base like K₂CO₃. Highly hindered bases are more likely to act as a base rather than a nucleophile scavenger, promoting elimination.
dot
Sources
Technical Support Center: Stability of Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate
Executive Summary
Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate is a highly reactive
This guide addresses the three primary degradation mechanisms researchers encounter: Hydrolytic Decarboxylation , Keto-Enol Tautomerism artifacts , and Oxidative Decomposition .
Module 1: The "Disappearing Peak" Phenomenon (Hydrolysis)
Symptom:
Your HPLC or LC-MS trace shows a rapid decrease in the parent peak area over time in aqueous buffers, often accompanied by the appearance of a highly polar fragment or gas evolution (
Root Cause Analysis:
This molecule contains a methyl ester
Mechanism:
-
Hydrolysis: Ester
-Keto Acid + Methanol -
Decarboxylation:
-Keto Acid Amino-Ketone +
Troubleshooting Protocol: pH Stability Profiling
-
Objective: Determine the "Safe pH Window" for your specific formulation.
-
Reagents: Phosphate buffer (pH 7.4), Acetate buffer (pH 4.5), Acetonitrile (ACN).
-
Protocol:
-
Prepare a 1 mg/mL stock solution in pure ACN (Do NOT use DMSO if water content is >0.1%).
-
Spike stock into buffers to reach 50 µg/mL.
-
Incubate at 25°C.
-
Inject onto HPLC at
. -
Critical Step: If using LC-MS, monitor for the mass loss of 58 Da (Carboxymethyl group - H) or 44 Da (
).
-
Decision Matrix:
| Observation | Diagnosis | Corrective Action |
| Loss > 10% in 1h at pH 7.4 | Base-catalyzed hydrolysis | Acidify mobile phases/buffers to pH 3.0–4.0 using Formic Acid. |
| Loss > 10% in 1h at pH 4.0 | Acid-catalyzed hydrolysis | Switch to non-aqueous solvents (ACN, DCM) or lyophilize immediately. |
| Gas bubbles in vial | Decarboxylation | Store at -20°C; Avoid aqueous reconstitution until immediately before use. |
Module 2: The "Ghost Peak" (Keto-Enol Tautomerism)
Symptom: NMR spectra show "split" peaks (doubling of signals) or HPLC chromatograms show broad, tailing peaks that split into two partially resolved peaks at low temperatures.
Root Cause Analysis:
Visualizing the Equilibrium:
Figure 1: Keto-Enol Tautomerism dynamics.[1][2][3][4] Solvents dictate the dominant species.
Troubleshooting Protocol: NMR Validation
-
Issue: User suspects impurity due to extra peaks in
-NMR. -
Verification:
-
Run the sample in
(favors Enol form due to intramolecular H-bonding). -
Run the sample in
(favors Keto form due to H-bonding with solvent). -
Result: If the ratio of the "impurity" peaks changes significantly between solvents, it is a tautomer, not a contaminant.
-
Module 3: Oxidative Instability (N-Oxide Formation)
Symptom: Sample turns yellow/brown upon storage; LC-MS shows a peak with M+16 mass shift.
Root Cause Analysis: The tertiary amine in the piperidine ring is susceptible to oxidation by atmospheric oxygen or peroxides present in solvents (e.g., old THF or Ethers), forming an N-Oxide.
Prevention Guide:
-
Solvent Quality: Use only HPLC-grade solvents free of peroxides. Avoid ethers (THF, Diethyl ether) unless freshly distilled/tested.
-
Storage: Store under Argon or Nitrogen atmosphere.
-
Additives: For long-term solution storage, add 0.1% Sodium Metabisulfite (if aqueous) or BHT (if organic) as an antioxidant, provided it does not interfere with downstream chemistry.
Summary of Degradation Pathways
The following diagram summarizes the fate of Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate under various stress conditions.
Figure 2: Primary degradation pathways. Hydrolysis is the dominant failure mode in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in DMSO at room temperature? A: Only for short periods (<24 hours). While DMSO is aprotic, it is hygroscopic. Absorbed water will eventually hydrolyze the methyl ester. For long-term storage, dissolve in anhydrous DMSO, aliquot, and store at -20°C or -80°C.
Q2: Why does my LC-MS peak look broad? A: This is likely keto-enol tautomerism occurring on the column.
-
Fix: Lower the column temperature (slows interconversion, separating peaks) or raise it (speeds interconversion, merging peaks). Alternatively, ensure the mobile phase is buffered (e.g., Ammonium Formate pH 3.0) to stabilize one form.
Q3: Is the compound light-sensitive?
A: While not a primary photolabile group,
Q4: What is the best solvent for reaction monitoring? A: Acetonitrile (ACN) is superior to Methanol. Methanol can induce transesterification (swapping the methyl group, which is invisible by mass, but kinetically relevant) or react with the ketone.
References
-
BenchChem. (2025). Addressing keto-enol tautomerism in the analysis of β-keto esters. Retrieved from
-
National Institutes of Health (NIH). (2025). Stability of Remifentanil and Its Metabolite Remifentanil Acid. Retrieved from
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from
-
Fresenius Kabi. (2020). Remifentanil Hydrochloride Prescribing Information (Stability Data). Retrieved from
-
Akhtar, N., et al. (2012).[3] Kinetic Investigation of Hydrolysis of Keto Esters. Asian Journal of Chemistry. Retrieved from
Sources
Troubleshooting low purity in piperidinyl beta-keto ester synthesis
Introduction: The "Deceptive" Intermediate
Welcome to the technical support hub for piperidine functionalization. You are likely here because your piperidinyl
The Core Problem: Piperidinyl
-
The
-Keto Ester Moiety: Highly susceptible to acid/base-catalyzed decarboxylation.[1][2] -
The Enolizable Proton: Creates keto-enol tautomers that complicate purification and analysis.
-
The Piperidine Nitrogen: If unprotected or basic, it can act as an internal catalyst for decomposition or form inseparable salts.
This guide moves beyond standard recipes to explain why your reaction failed and how to engineer a robust protocol.
Part 1: Diagnostic Decision Tree
Before altering your synthesis, identify the specific failure mode using this logic flow.
Figure 1: Diagnostic workflow for isolating the root cause of low purity.
Part 2: Core Troubleshooting Modules
Module A: The "Disappearing Product" (Decarboxylation)
Symptom: You isolated a product, but the mass is lower than expected, and the NMR lacks the ethyl/methyl ester signals. You essentially synthesized the starting ketone (4-piperidone).
The Mechanism:
-
Hydrolysis: Water attacks the ester, forming the
-keto acid. -
Decarboxylation: The acid undergoes a cyclic 6-membered transition state, releasing
and forming an enol, which tautomerizes to the ketone.[3]
The Fix:
-
Temperature Control: Never heat the crude material above 40°C during rotary evaporation.
-
The "Cold Quench" Protocol:
-
Do NOT quench a Dieckmann condensation with strong acid (HCl) at room temperature.
-
DO use a buffered quench (Acetic Acid or saturated
) at 0°C.
-
-
Avoid Aqueous Workup (If possible): If the product is an oil, remove solvent and attempt direct crystallization or distillation under high vacuum (low temp).
Module B: The "Ghost Peaks" (Keto-Enol Tautomerism)
Symptom: The NMR shows "impurities" (e.g., two sets of ethyl quartets, split vinyl protons). HPLC shows a split peak or broad tailing.
The Science:
Piperidinyl
-
Non-polar solvents (
): Favor the Enol form (internal H-bond is dominant). -
Polar solvents (
): Favor the Keto form (solvent disrupts internal H-bond).
Data Validation Table:
| Observation | Diagnosis | Action |
|---|
| NMR: Split peaks (ratio ~3:1) | Tautomerism | Run NMR in
Module C: The "Sticky Column" (Purification Failure)
Symptom: The crude looked promising, but after silica gel chromatography, the yield plummeted, or the product decomposed.
The Cause:
Standard Silica Gel (60 Å) is slightly acidic (
The Solution:
-
Neutralize the Silica: Pre-wash the column with 1-5% Triethylamine (
) in Hexanes before loading your sample. This deactivates acidic sites.[5] -
Switch Stationary Phase: Use Neutral Alumina instead of silica. It is far gentler on
-dicarbonyls. -
Fast Chromatography: Do not let the compound sit on the column. Flash chromatography should be completed in <20 minutes.
Part 3: The "Gold Standard" Protocol
Target: Synthesis of N-Benzyl-3-carboethoxy-4-piperidone (via Dieckmann Condensation). Objective: Maximize purity by mitigating side reactions.
Step-by-Step Methodology:
-
Preparation (Anhydrous is Critical):
-
Charge a flame-dried flask with NaH (2.0 eq) (washed with hexanes to remove oil) and anhydrous Toluene (Solvent choice matters: Toluene allows higher T than THF but avoids the nucleophilicity of ethanol).
-
Note: Use a slight excess of base to ensure the final product exists as the stable enolate salt until quenching.
-
-
Addition (Thermodynamic Control):
-
Add the diester precursor (N-benzyl-N,N-bis(2-carboethoxyethyl)amine) dropwise at reflux .
-
Why? High dilution and heat favor the intramolecular cyclization (Dieckmann) over intermolecular polymerization.
-
-
The Critical Quench (Preventing Decarboxylation):
-
Cool reaction mixture to 0°C (Ice bath).
-
Add Glacial Acetic Acid dropwise until pH is neutral/slightly acidic (pH 6). Do not use HCl.
-
Add cold water and extract immediately with DCM or EtOAc.
-
-
Workup & Isolation:
-
Wash organic layer with sat.
(removes excess acetic acid) and Brine. -
Dry over
(Magnesium sulfate is slightly acidic; Sodium sulfate is neutral). -
Concentrate at <40°C .
-
-
Purification (The "Buffered" Column):
-
Eluent: Hexanes:EtOAc (variable ratio) + 1%
. -
Stationary Phase: Silica Gel (slurried in eluent containing
). -
Result: The triethylamine protects the enol and the piperidine nitrogen, preventing decomposition and streaking.
-
Part 4: Visualizing the Degradation Pathway
Understanding the enemy is the first step to defeating it. This diagram illustrates exactly how the molecule falls apart.
Figure 2: The mechanism of decarboxylation.[6] Note that the Beta-Keto Acid is the critical "point of no return."
Part 5: Frequently Asked Questions (FAQ)
Q: My NMR shows a small singlet at 12 ppm. Is this an impurity? A: Likely not. This is the enolic hydroxyl proton . It is highly deshielded due to the intramolecular hydrogen bond. Do not try to "purify" this away; it is intrinsic to the molecule.
Q: Can I use Ethanol/NaOEt for the reaction? A: Yes, but Toluene/NaH is often cleaner. Ethanol is a protic solvent which can interfere with the rate of enolate formation. Furthermore, NaH is irreversible (generating H2 gas), driving the reaction to completion more effectively than the equilibrium-based NaOEt.
Q: Why does my product turn red/brown upon standing?
A: Piperidine derivatives are prone to N-oxidation or radical decomposition in air. Store your purified
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Decarboxyl
-Keto Acids:-
Chemistry Steps. "Decarboxylation of Beta-Keto Acids and Malonic Esters." Available at: [Link]
-
-
Tautomerism in
-Keto Esters: -
Silica Gel Acidity & Catalysis
-
Piperidine Synthesis Protocols
-
Organic Syntheses, Coll. Vol. 4, p. 278 (1963); Vol. 37, p. 20 (1957). "1-Benzyl-4-piperidone". (Foundational protocol for piperidone precursors). Available at: [Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aklectures.com [aklectures.com]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Removal of Unreacted 4-Piperidone from Reaction Mixtures
[1]
Executive Summary & Chemical Profile[1]
The Challenge: 4-Piperidone (piperidin-4-one) presents a unique purification challenge because it is a bifunctional contaminant .[1] It possesses both a basic secondary amine (
The Solution: Effective removal requires exploiting the specific functional group difference between your target product and the 4-piperidone impurity. This guide categorizes removal strategies based on chemoselectivity.
Chemical Profile: 4-Piperidone
| Property | Value/Characteristic | Implication for Removal |
| Basicity | Can be protonated and extracted into aqueous acid.[1] | |
| Electrophilicity | Ketone (C=O) at C4 | Forms water-soluble adducts with Bisulfite; reacts with hydrazines.[1] |
| Nucleophilicity | Secondary Amine (N-H) | Reacts with electrophilic scavengers (Isocyanates, Acid Chlorides). |
| Solubility | High in H₂O, EtOH, polar organics | Hard to remove via simple water wash unless pH is manipulated. |
Decision Matrix: Selecting Your Protocol
Do not guess. Use this logic flow to determine the correct removal method based on your product's properties.
Figure 1: Strategic Decision Tree for 4-Piperidone Removal. Select the protocol that targets the functional group your product LACKS.
Protocol A: Acid-Base Extraction (The pH Switch)
Best For: Neutral or Acidic Products (Amides, Esters, carboxylic acids). Mechanism: Protonation of the piperidone nitrogen renders it ionic and water-soluble, partitioning it away from the organic product.
Step-by-Step Workflow
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
The Acid Wash:
-
Wash the organic phase with 1M HCl or 10% Citric Acid (3 x Vol).
-
Why Citric Acid? It is milder than HCl and prevents the degradation of acid-sensitive protecting groups (like Boc) while still sufficiently protonating the amine.
-
-
Validation (The "Self-Check"):
-
Recovery: Dry the organic phase over
and concentrate.
Troubleshooting FAQ:
-
Q: My product is also an amine, but a very weak one (e.g., Aniline). Can I still use this?
-
A: Yes, but careful pH control is required. 4-Piperidone is aliphatic (
~9).[1] Anilines are aromatic ( ~4). If you wash with a pH 5.5 buffer (phosphate), the 4-piperidone will protonate (go to water) while the aniline remains neutral (stays in organic).
-
Protocol B: Bisulfite Adduct Formation (The Ketone Trap)
Best For: Basic Products (Amines) that do not contain ketones or aldehydes. Mechanism: The ketone on 4-piperidone reacts reversibly with sodium bisulfite to form a water-soluble sulfonate adduct.[1]
Step-by-Step Workflow
-
Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (
). -
The Trap:
-
Dissolve crude mixture in Ethyl Acetate.
-
Add the Bisulfite solution (1:1 volume ratio).
-
Vigorous Agitation is Critical: Shake successfully for at least 5-10 minutes. The adduct formation is biphasic and diffusion-limited.[1]
-
-
Separation:
-
The 4-piperidone is now in the aqueous layer as the bisulfite adduct.
-
Your amine product remains in the organic layer.
-
-
Validation:
Troubleshooting FAQ:
-
Q: I formed an emulsion. How do I break it?
-
A: Bisulfite solutions are dense/viscous. Add a small amount of brine (saturated NaCl) or a few drops of Methanol to break the surface tension.
-
Protocol C: Solid-Phase Scavenging (The Precision Tool)
Best For: Complex mixtures where both product and impurity are amines and ketones.[1] Mechanism: Use a polymer-supported reagent to covalently bind the impurity, then filter it away.
Option 1: Scavenging via the Amine (If Product is NOT 2° Amine)
-
Reagent: Polystyrene-Isocyanate (PS-NCO).[1]
-
Action: Reacts with the secondary amine of 4-piperidone to form a urea.[1]
-
Protocol: Add 3 equivalents of resin relative to the impurity. Stir for 2-4 hours. Filter.
Option 2: Scavenging via the Ketone (If Product is NOT Ketone)
-
Reagent: Polystyrene-Sulfonyl Hydrazide (PS-TsNHNH2).[1]
-
Action: Forms a hydrazone with the ketone of 4-piperidone.
-
Protocol: Add 3-5 equivalents. Requires slightly elevated temperature (40-50°C) and a catalytic amount of Acetic Acid to drive the condensation.[1]
Scavenger Selection Table
| Impurity Feature | Product Feature | Recommended Resin |
| 2° Amine | 3° Amine / Neutral | PS-Isocyanate |
| Ketone | Amine / Alcohol | PS-Tosylhydrazide |
| 2° Amine | 1° Amine | None (Hard to differentiate sterically) |
Protocol D: Chromatographic Troubleshooting
If you must purify via column chromatography, 4-piperidone often "streaks" or "tails" due to interaction with acidic silanols on silica gel.[1]
The "Anti-Streaking" Mobile Phase
Standard silica is acidic. Basic amines stick to it.
-
Fix 1 (The Modifier): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH + 1%
).-
Note: Flush the column with the modifier before loading your sample to neutralize active sites.
-
-
Fix 2 (The Stationary Phase): Use Amine-Functionalized Silica (KP-NH) .[1]
-
This silica is pre-neutralized. You can use standard Hexane/Ethyl Acetate gradients without additives.[4]
-
References
-
pKa and Chemical Properties
-
Bisulfite Purification Protocols
-
Scavenger Resin Methodologies
-
General Workup Strategies
Sources
- 1. lookchem.com [lookchem.com]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 6. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
Validation & Comparative
Technical Guide: FTIR Differentiation of Ketone and Ester Moieties in Piperidinyl Butanoates
The following guide provides a technical comparison of FTIR spectral characteristics for ketone and ester functionalities within piperidine scaffolds. This document is structured for researchers requiring precise identification of synthetic intermediates and final products in drug development and forensic analysis.
Executive Summary & Chemical Context
In the synthesis and characterization of piperidine-based pharmacophores (e.g., prodine analogs, fentanyl precursors), distinguishing between ketone intermediates (such as 1-methyl-4-piperidone) and ester products (such as piperidinyl butanoates) is a critical quality control step.
While both functionalities exhibit strong carbonyl (C=O) stretching vibrations, their electronic environments differ significantly. This guide outlines the specific vibrational modes that allow for definitive discrimination, moving beyond generic textbook values to specific spectral behaviors observed in heterocyclic environments.
Theoretical Basis of Vibrational Shift
The primary distinction arises from the electronic influence of the substituent attached to the carbonyl carbon:
-
Ketones (R-C(=O)-R'): The carbonyl group is bonded to two carbon atoms. The vibration is governed primarily by the force constant of the C=O bond, unmodified by strong inductive effects from adjacent heteroatoms (other than the piperidine nitrogen if in close proximity).
-
Esters (R-C(=O)-O-R'): The presence of the alkoxy oxygen (–O–) exerts a strong inductive effect (-I) , which withdraws electron density from the carbonyl carbon. This strengthens the C=O bond, increasing its force constant and shifting the absorption to a higher wavenumber (frequency).
Comparative Spectral Analysis
The following data compares the spectral "fingerprint" of a representative ketone intermediate against a target ester product.
Table 1: Critical FTIR Peak Assignments
| Spectral Feature | Ketone Moiety (e.g., 1-Methyl-4-piperidone) | Ester Moiety (e.g., 1-Methyl-4-piperidinyl butanoate) | Differentiation Logic |
| C=O[1][2] Stretch | 1715 ± 5 cm⁻¹ | 1735 – 1750 cm⁻¹ | Esters consistently absorb ~20–30 cm⁻¹ higher due to the inductive effect of the ester oxygen. |
| C–O–C Stretch | Absent | 1150 – 1250 cm⁻¹ | Strong, broad "Rule of Three" bands (C-C(=O)-O and O-C-C) characteristic of esters. |
| Peak Morphology | Sharp, intense singlet. | Sharp, intense; often accompanied by satellite bands in the fingerprint region. | The ester C-O bands are often the strongest peaks in the 1000–1300 region. |
| α-Methylene Bend | ~1410–1440 cm⁻¹ (adjacent to C=O) | ~1350–1400 cm⁻¹ (adjacent to O) | Subtle shifts in CH₂ scissoring/wagging due to adjacent oxygen.[1] |
The "Rule of Three" for Esters
To confirm the ester functionality, do not rely solely on the carbonyl shift. You must validate the presence of the "Rule of Three" :
-
C–C–O Asymmetric Stretch: ~1240 cm⁻¹ (Strong)[1]
-
O–C–C Stretch: ~1160 cm⁻¹ (Strong)
Note: In piperidine salts (e.g., HCl salts), the N-H+ stretching (~2400-3000 cm⁻¹) may broaden the baseline, but the carbonyl region (1700-1750 cm⁻¹) generally remains distinct.
Experimental Protocol: ATR-FTIR Characterization
This protocol uses Attenuated Total Reflectance (ATR) for rapid analysis of oily free bases or crystalline salts.[1]
Step 1: Instrument Setup
-
Crystal Type: Diamond or ZnSe (Diamond preferred for hard crystalline salts).[1]
-
Resolution: 4 cm⁻¹.[1]
-
Scans: Minimum 16 scans (32 recommended for high signal-to-noise ratio).
-
Background: Air background collected immediately prior to sampling.[1]
Step 2: Sample Preparation
-
For Oily Free Bases (Common for Piperidinyl Butanoates):
-
For HCl Salts:
-
Place ~5 mg of solid powder on the crystal.
-
Apply high pressure using the anvil clamp to ensure intimate contact (remove air gaps).
-
Step 3: Data Validation (Self-Check)
-
Intensity Check: The C=O peak should have an absorbance between 0.5 and 1.0 A. If >1.5 A, the detector may be saturated (rare in ATR, common in transmission).
-
Atmospheric Correction: Ensure no negative peaks exist at 2350 cm⁻¹ (CO₂) or jagged noise at 3500-4000 cm⁻¹ (H₂O vapor).[1]
Decision Logic Visualization
The following diagram illustrates the logical workflow for classifying the sample based on spectral data.
Figure 1: Logical decision tree for distinguishing ketone intermediates from ester products using FTIR spectral features.
Troubleshooting & Nuances
-
Conjugation Effects: If the piperidine ring contains a double bond (e.g., a tetrahydropyridine intermediate), the C=O frequency will drop by ~20-30 cm⁻¹.
-
Hydrogen Bonding: In protic solvents or if moisture is present, the C=O band may broaden and shift slightly lower (5-10 cm⁻¹).
-
Salt Formation: Conversion to a hydrochloride salt primarily affects the N-H/N-CH₃ region (broad ammonium band ~2500-3000 cm⁻¹) but has minimal impact on the ester/ketone carbonyl position.[1]
References
-
National Institute of Standards and Technology (NIST). 1-Methyl-4-piperidone IR Spectrum (NIST WebBook).[1] Available at: [Link]
-
Smith, B. C. (2020).[1] The C=O[3] Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.[1] Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][3][4][5][6][7][8]
-
PubChem. 1-Methyl-4-piperidone Compound Summary. National Library of Medicine.[1] Available at: [Link]
Sources
- 1. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. azooptics.com [azooptics.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. researchgate.net [researchgate.net]
Comparing reactivity of methyl 4-chloroacetoacetate vs 4-bromoacetoacetate
Halogenated -Keto Esters in Heterocycle Synthesis: A Comparative Technical Guide
Executive Summary: The Halogen Dilemma
In the synthesis of thiazoles, furans, and pyrroles,
While M4BAA offers superior kinetic reactivity due to the better leaving group ability of bromide, it introduces significant process liabilities: severe lachrymatory properties, poor thermal stability, and rapid degradation. Conversely, M4CAA is stable and cost-effective but kinetically sluggish.
The Expert Recommendation: For scalable, robust protocols, the industry standard is to utilize M4CAA in conjunction with catalytic or stoichiometric alkali iodides (Finkelstein conditions) . This strategy generates the highly reactive iodide species in situ, combining the stability of the chloride with the reactivity of the iodide, effectively rendering the expensive and unstable bromide obsolete for most applications.
Physicochemical Landscape
The performance difference between these two reagents is rooted in the carbon-halogen bond dynamics.[1][2]
Comparative Data Table
| Property | Methyl 4-chloroacetoacetate (M4CAA) | Methyl 4-bromoacetoacetate (M4BAA) | Impact on Protocol |
| CAS Number | 32807-28-6 | 96-32-2 | Reference Identity |
| Leaving Group | Chloride ( | Bromide ( | Br is |
| C-X Bond Energy | ~339 kJ/mol | ~280 kJ/mol | Lower energy = easier bond cleavage |
| Boiling Point | 85 °C (4 mmHg) | 62 °C (Flash Point) | M4BAA is more volatile |
| Storage Stability | High (Months at RT) | Low (Degrades to tar/black oil) | M4BAA requires refrigeration |
| Lachrymator | Moderate | Severe | M4BAA requires specialized containment |
| Cost (Approx) | Low | High | M4CAA is the economic choice |
Mechanistic Insight: The Kinetic Advantage
The
The "Hidden" Variable: Stability & Safety
While M4BAA appears superior on paper due to reactivity, its physical instability creates "hidden" yield losses.
-
Autocatalytic Degradation: M4BAA tends to liberate HBr upon standing, which catalyzes aldol-type polymerizations, turning the clear liquid into a black, viscous tar. This necessitates distillation immediately prior to use, adding a unit operation.
-
Lachrymatory Hazard: M4BAA is a potent tear gas agent. Handling it on a multigram or kilogram scale requires full-face respirators and dedicated fume hoods. M4CAA, while toxic, is significantly easier to handle.
Process Optimization: The Finkelstein Workaround
To bypass the stability issues of M4BAA while achieving high reactivity, we employ the Finkelstein Reaction principle. By adding Sodium Iodide (NaI) to the reaction containing M4CAA, we generate Methyl 4-iodoacetoacetate in situ.
Reaction Logic:
Since Iodide is an even better leaving group than Bromide, the transiently formed iodo-species reacts rapidly with the nucleophile (e.g., thioamide), regenerating the iodide ion to continue the cycle.
Visualization: The Catalytic Cycle
The following diagram illustrates how NaI acts as a catalyst to shuttle the alkyl group from the stable chloride to the nucleophile.
Figure 1: The catalytic cycle showing the in-situ activation of M4CAA by Iodide ions.
Validated Experimental Protocol
Application: Synthesis of Ethyl 2-methylthiazole-4-acetate (Hantzsch Synthesis). Method Comparison: Direct M4BAA vs. Catalytic M4CAA.
Method A: The M4CAA + NaI Route (Recommended)
This protocol offers the highest balance of safety, cost, and yield.
Reagents:
-
Methyl 4-chloroacetoacetate (1.0 equiv)[3]
-
Thioacetamide (1.1 equiv)
-
Sodium Iodide (0.1 equiv - Catalytic) or (1.1 equiv - Stoichiometric for faster rates)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thioacetamide (1.1 equiv) in absolute Ethanol (5 mL/mmol).
-
Activation: Add Sodium Iodide (0.1 equiv). Note: The solution may turn slightly yellow due to trace iodine.
-
Addition: Add Methyl 4-chloroacetoacetate (1.0 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4-6 hours.
-
Checkpoint: Monitor by TLC. The spot for M4CAA (
in 20% EtOAc/Hex) should disappear.
-
-
Workup: Cool to room temperature. The solvent is removed under reduced pressure.
-
Purification: Partition the residue between Ethyl Acetate and saturated
(to neutralize HCl generated). Wash organic layer with brine, dry over , and concentrate.
Method B: The Direct M4BAA Route (Historical/Small Scale)
Use only if M4CAA is unavailable or if the substrate is sensitive to iodide.
Reagents:
Critical Safety Step:
-
Warning: Open M4BAA bottles only in a high-flow fume hood. Treat all glassware with bleach solution before removal from the hood to neutralize lachrymatory residues.
Workflow:
-
Dissolve Thioacetamide in Ethanol.
-
Add M4BAA dropwise at 0°C (Ice bath). Note: Cooling is required because the reaction with bromide is more exothermic and can lead to side products if uncontrolled.
-
Allow to warm to room temperature and stir for 2 hours. (Reaction is faster than Method A).
-
Workup identical to Method A.
Decision Logic: When to Use Which?
Use the following decision tree to select the appropriate reagent for your specific campaign.
Figure 2: Decision matrix for selecting between Chloro- and Bromo-acetoacetates.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 4-chloroacetoacetate | C5H7ClO3 | CID 36240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Characterization of Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization profile of methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate, a potentially valuable building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document presents a predicted characterization based on established spectroscopic principles and offers a comparative analysis with well-characterized, structurally similar alternatives. This approach aims to provide researchers with a robust framework for the identification and utilization of this compound and its analogs in drug discovery and development.
Introduction to Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate
Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate is a bifunctional molecule incorporating a β-ketoester moiety and a 4-oxopiperidine ring. These structural features are prevalent in numerous biologically active compounds, making this molecule an attractive starting material for the synthesis of novel therapeutic agents. The β-ketoester group is a versatile handle for various carbon-carbon bond-forming reactions, while the piperidine scaffold is a common motif in central nervous system (CNS) active drugs.
This guide will delve into the predicted spectroscopic and physical properties of the target molecule and compare them with experimentally determined data for three commercially available alternatives:
-
Methyl 3-oxo-4-phenylbutanoate
-
Methyl 4-oxo-3-piperidinecarboxylate
-
Methyl 3-(4-oxopiperidin-1-yl)propanoate
By understanding the subtle yet significant differences in their characterization data, researchers can make more informed decisions in the design and synthesis of new chemical entities.
Predicted Characterization of Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate
The following data are predicted based on the analysis of the molecule's structural fragments and comparison with known compounds.
Molecular Structure and Physicochemical Properties
Caption: A general workflow for the characterization of a newly synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. [1]2. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. [2]4. Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to the solvent or internal standard.
-
For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete assignment. [3]
Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization for LC-MS, electron ionization for GC-MS). [4]3. Acquire the mass spectrum over a relevant m/z range.
-
For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure accurate mass measurement for molecular formula determination.
Infrared (IR) Spectroscopy
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For solid samples, a KBr pellet can be prepared, or the spectrum can be obtained using an attenuated total reflectance (ATR) accessory.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. [4]
Conclusion
This guide provides a comprehensive, albeit predicted, characterization of methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate. By comparing its expected spectroscopic features with those of known, structurally related compounds, we have highlighted the key distinguishing characteristics that will aid in its identification and quality control. The provided experimental protocols offer a standardized approach for researchers to obtain and interpret the necessary data. The unique combination of a reactive β-ketoester and a pharmaceutically relevant piperidine core makes the title compound a promising scaffold for the development of novel therapeutics.
References
-
PubChem. 4-(3-Methyl-4-oxopiperidin-1-yl)butanenitrile. Available from: [Link]
-
ResearchGate. 1H and 13C NMR spectral data of compounds 1 in MeOH-d4 (500 and 125 MHz). Available from: [Link]
-
PubChem. Methyl 3-oxo-4-phenylbutanoate. Available from: [Link]
-
LookChem. Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
PubChem. Methyl 3-methyl-4-oxopentanoate. Available from: [Link]
-
PubChem. 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid. Available from: [Link]
-
ChemSrc. methyl 4-cyano-4-oxobutanoate. Available from: [Link]
-
PrepChem.com. Synthesis of methyl 3-oxopentanoate. Available from: [Link]
-
MassBank. Organic compounds. Available from: [Link]
-
PubChem. Methyl 4-oxopiperidine-3-carboxylate. Available from: [Link]
-
PubChemLite. Methyl 3-(4-oxopiperidin-1-yl)propanoate (C9H15NO3). Available from: [Link]
- Google Patents. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
-
ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available from: [Link]
-
ResearchGate. IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. Available from: [Link]
-
ResearchGate. Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA). Available from: [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
-
Chem-Impex. Methyl 3-oxopentanoate. Available from: [Link]
-
Scholars Research Library. Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Available from: [Link]
-
Chemguide. interpreting C-13 NMR spectra. Available from: [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]
Sources
A Comparative Guide to Reference Standards for Piperidone-Based Pharmaceutical Intermediates
For researchers, scientists, and professionals in drug development, the integrity of a pharmaceutical intermediate is the bedrock upon which the quality of the final Active Pharmaceutical Ingredient (API) is built. Piperidone and its derivatives are crucial building blocks in the synthesis of a multitude of pharmaceuticals, from neurological agents to antihistamines.[1] The quality control of these intermediates is therefore not merely a regulatory hurdle, but a scientific imperative. This guide provides an in-depth comparison of reference standards for piperidone-based intermediates, offering a framework for their selection, characterization, and implementation in a GMP-compliant environment.
The Critical Role of Reference Standards in Pharmaceutical Synthesis
A reference standard is a highly purified and well-characterized material used as a benchmark for the qualitative and quantitative analysis of a substance.[2] In the context of piperidone-based intermediates, these standards are indispensable for:
-
Identity Confirmation: Ensuring the correct molecular structure is present.
-
Purity Assessment: Quantifying the level of the desired intermediate and identifying any impurities.
-
Assay Validation: Establishing the potency and concentration of the intermediate in a given batch.
-
Method Development: Validating analytical methods (e.g., HPLC, GC) to ensure they are accurate, precise, and specific.
The choice of reference standard directly impacts the reliability of analytical data, which in turn influences critical decisions throughout the drug development lifecycle, from process optimization to regulatory submission.
A Comparative Analysis of Reference Standard Grades
The selection of a reference standard involves a trade-off between cost, regulatory acceptance, and the stage of drug development. The three primary tiers of reference standards are Pharmacopoeial (Primary), Secondary, and In-house (Working) Standards.
| Standard Grade | Description | Purity & Characterization | Traceability & Regulatory Acceptance | Best Use Case | Relative Cost |
| Pharmacopoeial (Primary) Standard | A substance of the highest purity, established and distributed by a recognized pharmacopeia (e.g., USP, EP).[3][4][5][6] | Exhaustively characterized with a comprehensive Certificate of Analysis (CoA). Purity is often considered 100.0% for compendial purposes unless stated otherwise.[7][8] | Directly traceable to international standards. Universally accepted by regulatory agencies like the FDA and EMA.[5][9] | Critical assays, method validation, and qualification of secondary standards. | Very High |
| Secondary Standard | A substance whose quality and purity are established through direct comparison to a primary pharmacopoeial standard.[3][5][6][10] | Well-characterized, with purity and identity confirmed against the primary standard. | Traceable to the primary standard. Widely accepted by regulatory bodies when proper qualification is documented.[3][9] | Routine quality control, batch release testing. | Moderate |
| In-house (Working) Standard | A batch of the intermediate produced in-house, selected for its high purity and stability, and qualified against a primary or secondary standard.[11] | Requires thorough in-house characterization (e.g., HPLC, NMR, MS, etc.). Purity is assigned relative to the higher-tier standard.[12] | Traceability must be rigorously documented. Acceptable for routine in-process controls, but may face more scrutiny in final release testing for regulatory submissions. | High-frequency in-process controls, early-stage development. | Low |
Causality in Standard Selection:
The choice of standard is dictated by risk and regulatory expectations. For pivotal studies and final product release, traceability to a primary standard is non-negotiable. For routine in-process checks where the goal is to monitor consistency rather than establish absolute purity for regulatory filing, a well-characterized in-house standard is often sufficient and more cost-effective.[13]
The Workflow of Reference Standard Qualification
Establishing a reliable reference standard, particularly an in-house or secondary standard, is a multi-step process that ensures its suitability for its intended use. This workflow is a cornerstone of Good Manufacturing Practices (GMP) for APIs as outlined in the ICH Q7 guidelines.[14][15][16][17][18]
Caption: Workflow for the qualification of an in-house/secondary reference standard.
Key Analytical Techniques for Characterization
A robust characterization package for a piperidone-based intermediate reference standard should employ a suite of orthogonal analytical techniques to provide a comprehensive understanding of its identity, purity, and properties.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse for assessing the purity of pharmaceutical intermediates. A well-developed, stability-indicating HPLC method can separate the main component from process-related impurities and degradation products.
Experimental Protocol: HPLC Purity Determination of a Piperidone Intermediate
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from low to high organic content (e.g., 5% B to 95% B over 20 minutes) is often necessary to elute all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific piperidone derivative.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the test sample of the piperidone intermediate at the same concentration as the standard solution.
-
-
Analysis:
-
Inject the diluent (blank), followed by replicate injections of the standard solution to establish system suitability (checking for theoretical plates, tailing factor, and reproducibility).
-
Inject the sample solution.
-
Calculate the purity by area percent, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors (RRFs) for known impurities should be determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is unparalleled for unambiguous structure elucidation and confirmation. Both ¹H and ¹³C NMR are essential.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the piperidone intermediate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key parameters to check include the chemical shifts (ppm), signal integration, and coupling patterns, which should be consistent with the expected structure of the piperidone derivative.
-
Quantitative NMR (qNMR): qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[19][20][21][22][23] By using a certified internal standard of known purity, the purity of the piperidone intermediate can be calculated directly from the integral ratios of their respective signals.[20]
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
MS provides crucial information on the molecular weight of the intermediate and can be coupled with a chromatographic technique (LC-MS or GC-MS) to identify unknown impurities. Electrospray ionization (ESI) is a common soft ionization technique for many piperidone derivatives.[1]
Experimental Protocol: LC-MS for Identity Confirmation
-
Instrumentation:
-
An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.
-
-
Method:
-
Utilize an HPLC method similar to the one described for purity analysis, but ensure the mobile phase is compatible with MS (e.g., using formic acid or ammonium formate instead of non-volatile buffers).
-
Operate the MS in positive ion mode to detect the protonated molecule [M+H]⁺.
-
The observed mass should correspond to the calculated molecular weight of the piperidone intermediate.
-
Gas Chromatography (GC) for Residual Solvents
GC is the preferred method for quantifying residual solvents from the synthesis process. The ICH Q3C guideline provides limits for common solvents based on their toxicity.[24]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation:
-
Sample Preparation:
-
Accurately weigh the piperidone intermediate into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.
-
-
Analysis:
-
The vial is heated in the headspace autosampler to partition the volatile solvents into the gas phase.
-
A sample of the headspace gas is injected into the GC.
-
Solvents are identified by their retention time and, if using MS, their mass spectrum. Quantification is performed against a standard containing known amounts of the expected solvents.
-
Impurity Profiling and Forced Degradation Studies
A critical aspect of characterizing a piperidone intermediate is understanding its impurity profile. Impurities can arise from starting materials, by-products of the synthesis, or degradation.[9]
Forced degradation studies , where the intermediate is subjected to stress conditions (acid, base, oxidation, heat, light), are essential.[12] These studies help to:
-
Identify potential degradation products that might form during storage.
-
Elucidate degradation pathways.
-
Demonstrate the specificity of the analytical methods (i.e., the ability to separate degradants from the main peak).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reference Standards & Characterization Explained: Ultimate Guide to API Regulatory Submissions and Compliance – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 3. Primary and Secondary standards in Pharmaceutical Industry? Don’t let your guard down! - RC REDOL [rcredol.pt]
- 4. Primary vs Secondary Reference Standards | Advent [adventchembio.com]
- 5. Reference Standard | Secondary & Primary Standards | CMO [pharmacompass.com]
- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]
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- 8. Are You Handling USP Reference Standards Appropriately? [lachmanconsultants.com]
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- 10. One moment, please... [pharmainfonepal.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. Working Standards in Pharma: Ensuring Quality and Compliance - Zamann Pharma Support GmbH [zamann-pharma.com]
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- 16. intuitionlabs.ai [intuitionlabs.ai]
- 17. Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality [ideagen.com]
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Advanced TLC Visualization Guide: Amino Beta-Keto Esters
Executive Summary: The Dual-Moiety Challenge
Amino beta-keto esters represent a unique challenge in thin-layer chromatography (TLC) monitoring. These intermediates—ubiquitous in the synthesis of heterocycles like pyrroles (Hantzsch synthesis) and pharmaceutical precursors—possess two distinct reactive centers: a nucleophilic amine and an electrophilic/enolizable beta-keto ester .
Standard visualization (UV 254 nm) often fails to differentiate the product from side products like decarboxylated ketones or starting amines. This guide outlines a multi-modal visualization strategy, moving beyond simple detection to structural validation directly on the plate. We compare four distinct methods, prioritizing selectivity and mechanistic insight.
Strategic Visualization Framework
To accurately monitor the formation of amino beta-keto esters, one must exploit the specific reactivity of its functional groups.
The "Enol" Factor
Beta-keto esters exist in equilibrium with their enol forms. On silica gel, this equilibrium is often shifted, allowing for specific complexation with metal salts (e.g., Iron(III)).
The "Amine" Factor
The amino group provides a handle for colorimetric derivatization. However, the choice of stain depends heavily on the substitution pattern (primary/secondary vs. tertiary).
Workflow Diagram: Decision Logic for Stain Selection
The following diagram illustrates the logical flow for selecting the appropriate visualization method based on the reaction stage and specific moiety of interest.
Caption: Logical workflow for selecting TLC stains based on the specific functional group (amine vs. beta-keto ester) or general purity requirements.
Comparative Analysis of Visualization Methods
Method A: Ninhydrin (Specific for Amines)
Mechanism: Ninhydrin reacts with primary and secondary amines to form Ruhemann’s purple via oxidative deamination and condensation.
-
Best For: Tracking the consumption of amine starting materials.
-
Limitation: Does not react with tertiary amines.[1] High heat can sometimes degrade sensitive beta-keto esters before the stain develops.
-
Expert Insight: If your amino beta-keto ester has a free amine, this is the gold standard for confirmation.
Method B: Ferric Chloride (FeCl₃) (Specific for Beta-Keto Esters)
Mechanism: Fe(III) coordinates with the enol form of the beta-keto ester to form a colored chelate complex.
-
Best For: Confirming the presence of the beta-dicarbonyl system. Distinguishes the product from decarboxylated side products (simple ketones/amines) which do not chelate as strongly.
-
Advantage: Nondestructive to the carbon skeleton (reversible with acid) and requires no heat , preserving unstable compounds.
-
Expert Insight: This is the most underutilized but specific stain for this class of compounds.
Method C: p-Anisaldehyde (Universal)
Mechanism: Acid-catalyzed condensation followed by oxidation.
-
Best For: Final purity checks. It visualizes almost all organic compounds (nucleophiles), including impurities that lack the amine or enol motif.
-
Limitation: Requires vigorous heating and strong acid, which will destroy the molecule.
Method D: Phosphomolybdic Acid (PMA) (Universal Oxidative)
Mechanism: The reagent oxidizes the substrate while being reduced to molybdenum blue.[2][3]
-
Best For: "Hard-to-stain" compounds.[1]
-
Limitation: Less selective; everything appears as dark green/blue spots.
Performance Comparison Data
The following table summarizes the experimental performance of each method specifically for amino beta-keto esters.
| Feature | Ninhydrin | Ferric Chloride (FeCl₃) | p-Anisaldehyde | UV (254 nm) |
| Target Moiety | Primary/Secondary Amine | Enol (Beta-Keto Ester) | General Organic | Conjugated System |
| Selectivity | High (Amines only) | High (Enols/Phenols) | Low (Universal) | Low |
| Sensitivity | < 0.1 µg | ~ 1-5 µg | ~ 0.5 µg | ~ 1 µg |
| Color Response | Pink / Purple | Red / Violet / Blue | Varied (Pink/Blue/Grey) | Dark Spot (Quenching) |
| Heat Required | Yes (Moderate) | No (Instant) | Yes (Vigorous) | No |
| Destructive? | Yes | Semi-destructive | Yes | No |
| Shelf Life | 1-2 Years (Refrigerated) | Indefinite | 6-12 Months (Oxidizes) | N/A |
Detailed Experimental Protocols
These protocols are optimized for reproducibility and safety.
Protocol 1: Ferric Chloride Stain (The "Enol" Test)
Use this to confirm the beta-keto ester moiety.
-
Preparation:
-
Dissolve 1 g of Iron(III) Chloride (FeCl₃) in 50 mL of Methanol.
-
Add 50 mL of Distilled Water.
-
Note: The solution should be a clear, light yellow/orange.
-
-
Application:
-
Elute the TLC plate and dry it under a gentle stream of air (remove all solvent).
-
Dip the plate quickly into the solution.
-
-
Visualization:
Protocol 2: Ninhydrin Stain (The "Amine" Test)
Use this to track amine starting material or product formation (if 1°/2° amine).
-
Preparation:
-
Dissolve 1.5 g of Ninhydrin in 100 mL of n-Butanol.
-
Add 3.0 mL of Acetic Acid .
-
Storage: Store in a brown bottle; light sensitive.
-
-
Application:
-
Visualization:
-
Heat with a heat gun at ~110°C.
-
Look for the development of pink/purple spots.
-
Protocol 3: p-Anisaldehyde Dip (The Purity Check)
Use this for the final assessment of the reaction mixture.
-
Preparation (Ice Bath Required):
-
In a flask, combine 135 mL of Ethanol and 5 mL of Glacial Acetic Acid .
-
Add 3.7 mL of p-Anisaldehyde .
-
Cautiously add 5 mL of Concentrated Sulfuric Acid (H₂SO₄) dropwise while stirring.
-
-
Application:
-
Dip the plate.
-
-
Visualization:
Expert Troubleshooting & Causality
Issue: "The product spot streaks or decomposes on the plate."
-
Causality: Beta-keto esters are sensitive to hydrolysis and decarboxylation, especially on acidic silica gel.
-
Solution: Pre-treat the TLC plate by running it in a solvent system containing 1% Triethylamine (TEA) before spotting your sample. This neutralizes the acidic sites on the silica.
Issue: "I see a spot in UV, but it doesn't stain with Ninhydrin."
-
Causality: The amine might be tertiary (which doesn't react with Ninhydrin) or the amine is protected/conjugated in a way that reduces nucleophilicity.
-
Solution: Switch to Dragendorff’s Reagent (specific for tertiary amines/alkaloids) or rely on the FeCl₃ stain if the beta-keto ester is present.
References
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from
-
University of Rochester. (n.d.).[7] Magic Formulas: TLC Stains.[1][8] Retrieved from
-
National Institutes of Health (NIH). (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins. Retrieved from
-
Bitesize Bio. (2025). Thin Layer Chromatography: The Basics. Retrieved from
-
Sarpong Group. (2007). Recipes for TLC Stains. Retrieved from
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- 8. depts.washington.edu [depts.washington.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
